Product packaging for PFI-4(Cat. No.:)

PFI-4

Cat. No.: B610065
M. Wt: 380.4 g/mol
InChI Key: QCIJLRJBZDBVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PFI-4 is a potent and selective BRPF1 bromodomain inhibitor with IC50 = 80 nM. This compound specifically binds to BRPF1B with a Kd =13 nM as determined by ITC. It reduces recovery time in triple BRD cell construct in FRAP and is potent in cells with IC50 250nM, while showing no effect on BRPF1A. BRPF1 exists in 2 different isoforms: BRPF1A and BRPF1B. A residue insertion in the ZA loop of BRPF1A prevents binding to acetylated histone peptides. BRPF1A may act as dominant negative isoform of BRPF1 generated by alternative splicing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O3 B610065 PFI-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PFI-4: A Deep Dive into its Mechanism of Action as a Selective BRPF1B Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B). As a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes, BRPF1B plays a critical role in chromatin remodeling and gene transcription. This compound acts as an acetyl-lysine mimetic, competitively binding to the BRPF1B bromodomain to disrupt its interaction with acetylated histones. This targeted inhibition modulates the activity of the associated HAT complex, leading to downstream effects on gene expression programs integral to cellular differentiation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Introduction to this compound and its Target: BRPF1B

This compound is a cell-permeable small molecule inhibitor that has emerged as a valuable tool for studying the biological functions of the BRPF1B bromodomain.[1][2] BRPF1B is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ (Monocytic Leukemia Zinc Finger Protein; also known as KAT6A) and MORF (MOZ-Related Factor; also known as KAT6B) histone acetyltransferase (HAT) complexes.[3][4] These complexes are essential for the acetylation of histones, primarily H3 and H4, a key post-translational modification associated with a more open chromatin structure and transcriptional activation.

The BRPF1 protein exists in two isoforms, BRPF1A and BRPF1B, generated by alternative splicing.[3][4] A key difference lies in an amino acid insertion in the ZA-loop of BRPF1A, which prevents its binding to acetylated histone peptides.[3][4] this compound selectively targets the BRPF1B isoform, making it a precise instrument for dissecting the specific roles of this variant in cellular processes.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the BRPF1B bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This compound, by mimicking the structure of acetylated lysine, binds with high affinity to the acetyl-lysine binding pocket of the BRPF1B bromodomain.[3] This direct binding event physically obstructs the interaction between BRPF1B and its natural ligands, the acetylated histone tails.

The disruption of this interaction has significant downstream consequences. BRPF1B serves as a critical scaffold for the assembly of the tetrameric MOZ/MORF HAT complexes, which, in addition to the catalytic HAT subunit (MOZ or MORF), include ING5 (Inhibitor of Growth 5) and hEAF6. By displacing the BRPF1B bromodomain from chromatin, this compound effectively prevents the recruitment and localization of the entire HAT complex to its target gene promoters. This, in turn, leads to a reduction in histone acetylation at these specific loci, resulting in a more condensed chromatin state and the transcriptional repression of target genes. This targeted epigenetic modulation underlies the observed biological effects of this compound, such as the inhibition of osteoclast differentiation.[1][5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueAssay MethodReference
IC50 (BRPF1B)172 nMAlphaScreen[5]
IC50 (BRPF1B)80 nMNot Specified[2][3]
Kd (BRPF1B)13 nMIsothermal Titration Calorimetry (ITC)[3][4]

Table 2: Selectivity Profile of this compound Against Other Bromodomains

BromodomainIC50 (nM)Fold Selectivity vs. BRPF1B (based on 172 nM)Reference
BRPF23517>20[5]
BRD4(1)>10,000>58[5]
TRIM24>10,000>58[5]

Table 3: Cellular Activity of this compound

ParameterValueAssay MethodReference
Cellular IC50250 nMNanoBRET[3][4]
Effective Concentration500 nMFluorescence Recovery After Photobleaching (FRAP)[4]

Signaling Pathway

The signaling pathway affected by this compound centers on the inhibition of the BRPF1B-containing MOZ/MORF HAT complexes and the subsequent impact on gene transcription.

PFI4_Mechanism_of_Action cluster_nucleus Nucleus PFI4 This compound BRPF1B BRPF1B PFI4->BRPF1B Inhibits Binding HAT_complex MOZ/MORF HAT Complex (KAT6A/B, ING5, hEAF6) BRPF1B->HAT_complex Scaffolds AcetylatedHistones Acetylated Histones (H3, H4) BRPF1B->AcetylatedHistones Binds to HAT_complex->AcetylatedHistones Acetylation Chromatin Chromatin AcetylatedHistones->Chromatin Promotes Open State TargetGenes Target Genes (e.g., HOX genes) Chromatin->TargetGenes Regulates Access Transcription Transcription TargetGenes->Transcription ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis ProteinPrep Purify & Dialyze BRPF1B Bromodomain LoadCell Load BRPF1B into Sample Cell ProteinPrep->LoadCell LigandPrep Dissolve this compound in Dialysis Buffer LoadSyringe Load this compound into Injection Syringe LigandPrep->LoadSyringe Titration Sequential Injections at Constant Temp LoadCell->Titration LoadSyringe->Titration MeasureHeat Measure Heat Change per Injection Titration->MeasureHeat IntegrateData Integrate Raw Data MeasureHeat->IntegrateData FitIsotherm Fit Binding Isotherm to Model IntegrateData->FitIsotherm DetermineParams Determine Kd, n, ΔH, and ΔS FitIsotherm->DetermineParams FRAP_Workflow cluster_cell_prep Cell Preparation cluster_frap_exp FRAP Experiment cluster_data_analysis Data Analysis Culture Culture U2OS Cells Transfect Transfect with GFP-BRPF1B Plasmid Culture->Transfect Image Confocal Imaging Transfect->Image Bleach Photobleach Nuclear ROI Image->Bleach Treat Repeat with this compound Image->Treat Monitor Monitor Fluorescence Recovery Over Time Bleach->Monitor Quantify Quantify Fluorescence Intensity Monitor->Quantify Treat->Bleach Calculate Calculate Half-Maximal Recovery Time (t½) Quantify->Calculate Compare Compare t½ of Treated vs. Untreated Cells Calculate->Compare

References

PFI-4: A Potent and Selective Probe for the BRPF1B Bromodomain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a critical component of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomains, readers of acetylated lysine residues on histones, have emerged as key targets for therapeutic intervention. The Bromodomain and PHD Finger-containing Protein (BRPF) family, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffolding proteins for the MYST family of histone acetyltransferases (HATs).[1] Specifically, BRPF1 is a key component of the MOZ/MORF HAT complexes, which are involved in the acetylation of histone H3, thereby playing a pivotal role in chromatin remodeling and gene transcription.[2][3]

PFI-4 is a potent, cell-permeable chemical probe that selectively inhibits the bromodomain of BRPF1B, an isoform of BRPF1.[4][5][6] Its high selectivity makes it an invaluable tool for elucidating the biological functions of BRPF1B and for the development of novel therapeutic agents targeting epigenetic pathways. This guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the binding affinity, inhibitory activity, and cellular effects of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

TargetAssay TypeValueReference
BRPF1B Isothermal Titration Calorimetry (ITC) Kd = 13 nM [4][6]
ALPHAscreenIC50 = 172 nM[7]
NanoBRET™IC50 = 240 nM[1]
BRPF1 Bromodomain InhibitionIC50 = 80 nM[4][6]
BRPF1AFluorescence Recovery After Photobleaching (FRAP)No effect[1]
BRPF2Isothermal Titration Calorimetry (ITC)Kd = 775 nM[1]
ALPHAscreenIC50 = 3.517 µM[7]
BRD1Isothermal Titration Calorimetry (ITC)Kd = 775 nM[1]
ALPHAscreenIC50 = 3600 nM[1]
CECR2Isothermal Titration Calorimetry (ITC)Kd = 2350 nM[1]
BRD4 (1)ALPHAscreenIC50 > 10 µM[7]
TRIM24ALPHAscreenIC50 > 10 µM[7]

Table 2: Thermal Shift and Cellular Activity Data for this compound

ParameterAssay TypeValueCell LineReference
Thermal Shift (ΔTm) Differential Scanning Fluorimetry 9.4 °C (for BRPF1B) N/A [1]
2.0 °C (for BRD1 and CECR2)N/A[1]
Cellular Potency NanoBRET™ Target Engagement IC50 = 250 nM U2OS [4][6]
Fluorescence Recovery After Photobleaching (FRAP)Reduces recovery time at 500 nMU2OS[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of the BRPF1B bromodomain. By occupying the acetyl-lysine binding pocket, this compound prevents BRPF1B from recognizing and binding to acetylated histone tails.[6] This disruption has significant downstream effects on gene transcription.

BRPF1 is a scaffold protein that assembles the MOZ (monocytic leukemic zinc-finger protein) or MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes.[8][9] These complexes also include ING5 (inhibitor of growth 5) and hEaf6.[2] The primary function of the MOZ/MORF complex is to acetylate lysine residues on histone H3, particularly H3K23.[9] This acetylation neutralizes the positive charge of the lysine residue, weakening the interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure allows for greater accessibility of transcriptional machinery to the DNA, leading to gene activation.[9]

By inhibiting the BRPF1B bromodomain, this compound prevents the recruitment and/or stabilization of the MOZ/MORF complex at specific genomic loci, leading to a decrease in histone H3 acetylation and subsequent repression of target gene expression.[6] The BRPF1-containing complexes have been implicated in the regulation of several oncogenic signaling pathways, including Wnt and estrogen signaling, and pathways involving MYC and IGF1R.[10]

BRPF1_Signaling_Pathway PFI4 This compound BRPF1B BRPF1B Bromodomain PFI4->BRPF1B Inhibits MOZ_MORF_Complex MOZ/MORF HAT Complex (BRPF1, MOZ/MORF, ING5, hEaf6) BRPF1B->MOZ_MORF_Complex Recruits/Stabilizes Ac_Histone Acetylated Histone Tail (e.g., H3K23ac) Ac_Histone->BRPF1B Binds Chromatin Chromatin MOZ_MORF_Complex->Chromatin Acetylates Histones Gene_Repression Target Gene Repression MOZ_MORF_Complex->Gene_Repression Inhibition by this compound leads to Gene_Activation Target Gene Activation Chromatin->Gene_Activation Leads to

Figure 1: this compound Mechanism of Action in BRPF1B Signaling.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the BRPF1B bromodomain protein. Ensure the protein is highly pure and correctly folded.

    • Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it into the same ITC buffer used for the protein. The final DMSO concentration should be matched in the protein solution to minimize solvent mismatch effects.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform a series of small, sequential injections of this compound into the protein solution while stirring.

    • Record the heat change after each injection.

    • Continue the injections until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.

NanoBRET_Workflow Start Start Transfect Transfect cells with BRPF1B-NanoLuc® fusion vector Start->Transfect Culture Culture cells for 24-48 hours to allow for protein expression Transfect->Culture Harvest Harvest and seed cells into a 96-well plate Culture->Harvest Add_Tracer Add fluorescent tracer that binds to BRPF1B Harvest->Add_Tracer Add_PFI4 Add varying concentrations of this compound Add_Tracer->Add_PFI4 Incubate Incubate at 37°C Add_PFI4->Incubate Add_Substrate Add Nano-Glo® substrate Incubate->Add_Substrate Read_BRET Measure luminescence and fluorescence to calculate BRET ratio Add_Substrate->Read_BRET Analyze Analyze data to determine IC50 Read_BRET->Analyze End End Analyze->End

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation and Transfection:

    • Culture a suitable human cell line (e.g., U2OS or HEK293T) in appropriate growth medium.

    • Transfect the cells with a vector encoding for a BRPF1B-NanoLuc® fusion protein.

    • Allow 24-48 hours for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Seed the cells into a white, 96-well assay plate.

    • Prepare serial dilutions of this compound in Opti-MEM.

  • Compound and Tracer Addition:

    • Add the fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.

    • Immediately add the this compound dilutions to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target binding.

    • Add the Nano-Glo® substrate, which is catalyzed by the NanoLuc® luciferase to produce luminescence.

    • Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the BRPF1B-NanoLuc® fusion protein.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It is used to assess the mobility of BRPF1B within the nucleus and how this is affected by this compound.

Methodology:

  • Cell Transfection and Labeling:

    • Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-BRPF1B fusion protein.

    • Culture the cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Microscopy Setup:

    • Use a confocal laser scanning microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.

    • Identify cells expressing the GFP-BRPF1B fusion protein, which should localize to the nucleus.

  • FRAP Experiment:

    • Acquire a series of pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BRPF1B molecules diffuse into the bleached area.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 500 nM) before performing the FRAP experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Plot the normalized fluorescence intensity against time.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction of the protein and its diffusion coefficient. A faster recovery time in the presence of this compound indicates that the inhibitor has displaced BRPF1B from less mobile chromatin-bound states.

Conclusion

This compound is a highly selective and potent chemical probe for the BRPF1B bromodomain. Its well-characterized binding profile and demonstrated cellular activity make it an essential tool for investigating the role of BRPF1B in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies to further unravel the complexities of epigenetic regulation and to explore the therapeutic potential of targeting the BRPF family of bromodomains.

References

The Role of BRPF1B in Gene Transcription: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the Bromodomain and PHD Finger Containing 1B (BRPF1B) protein in the regulation of gene transcription. BRPF1B is a critical scaffolding protein that plays a pivotal role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, primarily the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes. Through its multiple domains, BRPF1B reads epigenetic marks on histones and recruits the HAT machinery to specific chromatin regions, leading to histone acetylation and subsequent gene activation. Dysregulation of BRPF1B has been implicated in various developmental disorders and cancers, making it a promising target for therapeutic intervention.

Data Presentation: Quantitative Analysis of BRPF1B Bromodomain Interactions

The bromodomain of BRPF1B is a key "reader" module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for tethering the MOZ/MORF complexes to chromatin. The binding affinity of the BRPF1B bromodomain for various acetylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC).

Histone MarkDissociation Constant (Kd)Reference
H2AK5ac48.5 ± 1.5 µM[1]
H4K12ac86.5 ± 9.1 µM[1]
H3K14ac626 ± 27 µM[1]
H4K8ac697 ± 57 µM[1]
H4K5ac1236 ± 327 µM[1]
Di-acetylated H4 (K5acK12ac)Preferential Binding
Propionylated H4 (K5prK8pr)Binding Observed[1]

Signaling Pathways and Logical Relationships

Assembly and Activation of the MOZ/MORF-BRPF1B Complex

BRPF1B acts as a scaffold for the assembly of a functional MOZ/MORF HAT complex. It brings together the catalytic subunit (MOZ or MORF) with other essential components, ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-associated factor 6), to form a tetrameric complex. This assembly is critical for stimulating the acetyltransferase activity of MOZ/MORF.[2][3]

MOZ_MORF_Complex_Assembly cluster_complex MOZ/MORF-BRPF1B Complex BRPF1B BRPF1B MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1B->MOZ_MORF Binds to MYST domain ING5 ING5 BRPF1B->ING5 Binds to EPC-II domain MEAF6 MEAF6 BRPF1B->MEAF6 Binds to EPC-II domain ING5->MEAF6 Stabilizes interaction

Caption: Assembly of the MOZ/MORF-BRPF1B HAT complex.

BRPF1B-Mediated Gene Transcription Workflow

The assembled MOZ/MORF-BRPF1B complex is recruited to specific genomic loci through the interaction of BRPF1B's reader domains with histone modifications. This leads to localized histone acetylation, chromatin remodeling, and ultimately, the initiation of gene transcription.

Gene_Transcription_Workflow cluster_chromatin Chromatin Environment Histone Histone Tails (with PTMs) DNA DNA BRPF1B_Complex MOZ/MORF-BRPF1B Complex BRPF1B_Complex->Histone Binds to acetylated and methylated histones Histone_Acetylation Histone Acetylation (e.g., H3K23ac) BRPF1B_Complex->Histone_Acetylation Catalyzes Chromatin_Remodeling Chromatin Remodeling (Open Confirmation) Histone_Acetylation->Chromatin_Remodeling Leads to Transcription_Machinery Transcription Machinery (RNA Pol II, etc.) Chromatin_Remodeling->Transcription_Machinery Allows recruitment of Gene_Activation Target Gene Activation Transcription_Machinery->Gene_Activation Initiates

Caption: BRPF1B-mediated workflow for gene activation.

Drug Discovery Workflow for BRPF1B Inhibitors

The development of small molecule inhibitors targeting the bromodomain of BRPF1B is a promising therapeutic strategy. A typical workflow involves computational screening, biophysical validation, and subsequent optimization.

Drug_Discovery_Workflow Virtual_Screening AI-driven Virtual Screening (e.g., MolPAL) Biophysical_Screening Biophysical Screening (e.g., GCI, DSF) Virtual_Screening->Biophysical_Screening Identifies potential hits Hit_Confirmation Orthogonal Hit Confirmation (e.g., ITC, AlphaScreen) Biophysical_Screening->Hit_Confirmation Validates primary binders Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Confirmation->Lead_Optimization Prioritizes hits for optimization Clinical_Candidate Preclinical/Clinical Candidate Lead_Optimization->Clinical_Candidate Develops potent and selective inhibitors

Caption: A typical drug discovery workflow for BRPF1B inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to study BRPF1B function. Note: These protocols are templates and should be optimized for specific experimental conditions, cell types, and antibodies.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRPF1B

This protocol outlines the general steps to identify the genomic regions where BRPF1B is bound.

1. Cell Cross-linking and Lysis:

  • Culture cells to ~80-90% confluency.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells with a suitable lysis buffer containing protease inhibitors to isolate nuclei.

2. Chromatin Fragmentation:

  • Resuspend nuclei in a shearing buffer.

  • Fragment chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Verify fragmentation efficiency by running an aliquot on an agarose gel.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to BRPF1B or a negative control IgG.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).

6. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify genomic regions enriched for BRPF1B binding.

  • Annotate peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.

Affinity Purification-Mass Spectrometry (AP-MS) to Identify BRPF1B Interacting Proteins

This protocol describes the isolation of BRPF1B-containing protein complexes and the identification of their components by mass spectrometry.

1. Cell Lysis and Protein Extraction:

  • Harvest cells expressing tagged (e.g., FLAG, HA) or endogenous BRPF1B.

  • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

2. Immunoprecipitation of BRPF1B Complexes:

  • Incubate the cell lysate with an antibody targeting BRPF1B or the tag, pre-coupled to magnetic or agarose beads.

  • Allow the complexes to bind for 2-4 hours or overnight at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specific binders.

3. Elution of Protein Complexes:

  • Elute the bound protein complexes from the beads using a gentle elution method, such as a competitive peptide for tagged proteins or a low pH buffer.

4. Sample Preparation for Mass Spectrometry:

  • Reduce and alkylate the cysteine residues in the eluted proteins.

  • Digest the proteins into peptides using a protease such as trypsin.

  • Desalt the resulting peptides using a C18 StageTip or equivalent.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Search the resulting MS/MS spectra against a protein database to identify the proteins present in the sample.

  • Use a scoring algorithm (e.g., SAINT) to distinguish bona fide interaction partners from non-specific background proteins by comparing against control immunoprecipitations (e.g., IgG or mock-transfected cells).

Isothermal Titration Calorimetry (ITC) for BRPF1B Bromodomain-Ligand Interactions

ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between the BRPF1B bromodomain and acetylated histone peptides.

1. Protein and Peptide Preparation:

  • Purify the recombinant BRPF1B bromodomain to high homogeneity.

  • Synthesize or purchase high-purity acetylated histone peptides.

  • Accurately determine the concentrations of the protein and peptide solutions.

  • Dialyze both protein and peptide into the same buffer to minimize heat of dilution effects.

2. ITC Experiment Setup:

  • Load the BRPF1B bromodomain solution into the sample cell of the ITC instrument.

  • Load the acetylated histone peptide solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

3. Data Acquisition:

  • Perform a series of injections of the peptide into the protein solution.

  • The instrument measures the heat change associated with each injection.

4. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

  • Calculate the binding entropy (ΔS) and Gibbs free energy (ΔG) from the fitted parameters.

AlphaScreen Assay for BRPF1B Inhibitor Screening

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of inhibitors that disrupt the interaction between the BRPF1B bromodomain and acetylated histones.

1. Reagent Preparation:

  • Prepare a buffer solution optimized for the binding interaction.

  • Use a biotinylated acetylated histone peptide and a tagged (e.g., His-tagged) BRPF1B bromodomain.

  • Use Streptavidin-coated Donor beads and Ni-NTA (or other appropriate tag-binding) Acceptor beads.

2. Assay Procedure:

  • In a microplate, add the His-tagged BRPF1B bromodomain, the biotinylated histone peptide, and the compound to be tested (or DMSO as a control).

  • Incubate to allow for binding and potential inhibition.

  • Add the Ni-NTA Acceptor beads and incubate.

  • Add the Streptavidin Donor beads in a darkened room and incubate.

3. Signal Detection:

  • Read the plate on an AlphaScreen-compatible plate reader. The reader excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.

4. Data Analysis:

  • A high signal indicates a strong interaction between the BRPF1B bromodomain and the histone peptide.

  • A decrease in signal in the presence of a compound indicates inhibition of the interaction.

  • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the signal.

References

PFI-4: A Potent and Selective BRPF1 Bromodomain Inhibitor and its Impact on Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Contrary to some initial classifications, this compound is not a BET (Bromodomain and Extra-Terminal) inhibitor; it exhibits high selectivity for BRPF1 over BET family members such as BRD4. This compound exerts its effects on chromatin remodeling by disrupting the function of histone acetyltransferase (HAT) complexes in which BRPF1 acts as a crucial scaffold protein. This guide provides a comprehensive overview of this compound, its mechanism of action, its impact on chromatin structure and gene expression, and detailed methodologies for its characterization.

Introduction to this compound and its Target: BRPF1

This compound is a cell-permeable small molecule that selectively inhibits the BRPF1 bromodomain.[1][2] BRPF1 is a key component of the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes.[3][4] These complexes play a critical role in the acetylation of histone H3, particularly at lysine 23 (H3K23ac) and lysine 14 (H3K14ac).[3][5] Histone acetylation is a fundamental epigenetic modification that leads to a more open chromatin structure, facilitating gene transcription.

BRPF1 functions as a scaffolding protein, essential for the assembly and enzymatic activity of these HAT complexes.[3][6] It contains multiple domains that interact with acetylated histones and other proteins to modulate chromatin structure.[1] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails.[1] this compound acts by competitively binding to this bromodomain, thereby displacing BRPF1 from chromatin and disrupting the activity of the associated HAT complexes.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
BRPF180[1]
BRPF1B172[2]

Table 2: Selectivity Profile of this compound

BromodomainIC50 (nM)Selectivity vs. BRPF1BReference
BRPF1B172-
BRPF2 (BRD1)>10,000>58-fold
BRPF3>10,000>58-fold
BRD4>10,000>58-fold

Mechanism of Action and Impact on Chromatin Remodeling

This compound's primary mechanism of action is the competitive inhibition of the BRPF1 bromodomain. This has a direct impact on chromatin remodeling by disrupting the function of BRPF1-containing HAT complexes.

PFI4_Mechanism

The inhibition of BRPF1 by this compound leads to the following downstream effects:

  • Reduced Histone Acetylation: By disrupting the BRPF1-containing HAT complexes, this compound leads to a decrease in the acetylation of histone H3 at specific lysine residues, such as H3K23.

  • Chromatin Compaction: The reduction in histone acetylation results in a more condensed chromatin structure, which is generally associated with transcriptional repression.

  • Altered Gene Expression: The changes in chromatin accessibility lead to altered expression of genes that are regulated by the BRPF1-containing HAT complexes.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize this compound.

In Vitro BRPF1 Inhibition Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the inhibition of the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

Methodology:

  • A biotinylated peptide corresponding to the acetylated tail of histone H3 is used.

  • A GST-tagged BRPF1 bromodomain protein is also utilized.

  • Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the reaction.

  • In the absence of an inhibitor, the binding of the BRPF1 bromodomain to the acetylated histone peptide brings the donor and acceptor beads into close proximity, generating a luminescent signal upon excitation.

  • This compound is added in varying concentrations to compete with the acetylated histone peptide for binding to the BRPF1 bromodomain.

  • The concentration of this compound that causes a 50% reduction in the luminescent signal is determined as the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to confirm the engagement of this compound with its target, BRPF1, in a cellular context. The binding of a ligand (this compound) to a protein (BRPF1) stabilizes the protein, leading to an increase in its thermal stability.

Methodology:

  • Cells are treated with either vehicle control or this compound.

  • The treated cells are then heated to a range of temperatures.

  • After heating, the cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble BRPF1 at each temperature is quantified by Western blotting.

  • A shift in the melting curve of BRPF1 to a higher temperature in the presence of this compound indicates target engagement.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is employed to measure the mobility of BRPF1 within the nucleus and to demonstrate that this compound can displace BRPF1 from chromatin in living cells.

Methodology:

  • Cells are transfected with a fluorescently tagged BRPF1 construct (e.g., GFP-BRPF1).

  • A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

  • The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BRPF1 molecules move into the area.

  • In the presence of this compound, the displacement of GFP-BRPF1 from chromatin leads to a faster recovery of fluorescence, as the inhibitor-bound protein is more mobile.

FRAP_Workflow Start Start: Cells expressing GFP-BRPF1 Treat_Vehicle Treat with Vehicle Start->Treat_Vehicle Treat_PFI4 Treat with this compound Start->Treat_PFI4 Bleach_Vehicle Photobleach a region of the nucleus Treat_Vehicle->Bleach_Vehicle Bleach_PFI4 Photobleach a region of the nucleus Treat_PFI4->Bleach_PFI4 Monitor_Vehicle Monitor fluorescence recovery over time Bleach_Vehicle->Monitor_Vehicle Monitor_PFI4 Monitor fluorescence recovery over time Bleach_PFI4->Monitor_PFI4 Result_Vehicle Slower Recovery: BRPF1 bound to chromatin Monitor_Vehicle->Result_Vehicle Result_PFI4 Faster Recovery: This compound displaces BRPF1 from chromatin Monitor_PFI4->Result_PFI4

Biological Effects and Therapeutic Potential

The primary characterized biological effect of this compound is the inhibition of osteoclastogenesis. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in various diseases. By inhibiting BRPF1, this compound has been shown to impair the differentiation of osteoclasts, suggesting a potential therapeutic application in bone disorders.

Given the role of BRPF1 and its associated HAT complexes in regulating gene expression, it is likely that this compound has broader biological effects that are still under investigation. The dysregulation of these HAT complexes has been implicated in certain cancers, making this compound a valuable tool for exploring the therapeutic potential of BRPF1 inhibition in oncology.

Conclusion

This compound is a critical research tool for elucidating the biological functions of the BRPF1 bromodomain and its role in chromatin remodeling. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The understanding of this compound's mechanism of action through the disruption of BRPF1-HAT complexes provides a clear pathway for its effects on gene expression. Further research into the diverse biological roles of BRPF1, facilitated by probes like this compound, holds promise for the development of novel therapeutic strategies for a range of diseases, including bone disorders and cancer.

References

The Discovery and Initial Characterization of PFI-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1] Developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC), this compound serves as a critical tool for elucidating the biological functions of BRPF1B and its role in gene regulation.[1][2] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in transcriptional activation, DNA repair, and recombination.[1] This guide provides an in-depth overview of the initial studies and discovery of this compound, including its quantitative characterization, the experimental protocols used, and the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of this compound, highlighting its potency, selectivity, and cellular activity.

ParameterTargetValueAssayReference
Dissociation Constant (KD)BRPF1B13 nMIsothermal Titration Calorimetry (ITC)[1]
IC50BRPF1B172 nMAlphaScreen[1]
Cellular IC50BRPF1B240 nMNanoBRET™ Target Engagement Assay[1][3]
Thermal Shift (ΔTm)BRPF1B9.4 °CThermal Shift Assay[1]
Dissociation Constant (KD)BRD1775 nMIsothermal Titration Calorimetry (ITC)[1]
IC50BRD13600 nMAlphaScreen[1]
Dissociation Constant (KD)CECR22350 nMIsothermal Titration Calorimetry (ITC)[1]

Signaling Pathway

BRPF1B is a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in the acetylation of histone tails, a post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. This compound, by inhibiting the BRPF1B bromodomain, prevents the recruitment of the HAT complex to acetylated histones, thereby modulating gene expression.

BRPF1B_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone Acetylation BRPF1B BRPF1B Ac_Histone->BRPF1B Recognition HAT_Complex MOZ/MORF HAT Complex HAT_Complex->Histone Further Acetylation Gene_Expression Gene Expression HAT_Complex->Gene_Expression Activation BRPF1B->HAT_Complex Scaffolding PFI4 This compound PFI4->BRPF1B Inhibition

BRPF1B Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a protein (BRPF1B), allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol:

  • Sample Preparation:

    • Dialyze the purified BRPF1B protein and dissolve this compound in the same final dialysis buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the BRPF1B protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

    • The experiment is typically run at 25°C.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of a fluorescently tagged protein in living cells. Inhibition of BRPF1B binding to chromatin by this compound results in a faster recovery of fluorescence after photobleaching, indicating increased protein mobility.

Protocol:

  • Cell Culture and Transfection:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Transfect the cells with a plasmid encoding a GFP-tagged BRPF1B construct using a suitable transfection reagent.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • FRAP Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Treat the cells with this compound (e.g., 500 nM) or a vehicle control (DMSO) for a defined period.

    • Identify a cell expressing the GFP-BRPF1B construct and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser beam.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Calculate the half-maximal recovery time (t1/2) and the mobile fraction of the protein.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a cell-permeable fluorescent tracer.

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding BRPF1B fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest the cells and resuspend them in Opti-MEM.

  • Assay Setup:

    • Dispense the cell suspension into a white, 384-well plate.

    • Add the NanoBRET™ tracer, which binds to the BRPF1B bromodomain, to the cells.

    • Add varying concentrations of this compound to the wells.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to the wells to initiate the luminescent reaction.

    • Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at >600 nm using a plate reader capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Discovery and Characterization Workflow

The discovery and initial characterization of this compound followed a logical progression from initial screening to cellular validation, as depicted in the following workflow diagram.

PFI4_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_cellular Cellular Characterization Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID ITC Isothermal Titration Calorimetry (ITC) Determine KD Hit_ID->ITC AlphaScreen AlphaScreen Determine IC50 Hit_ID->AlphaScreen Thermal_Shift Thermal Shift Assay Assess Binding AlphaScreen->Thermal_Shift Selectivity Selectivity Profiling (vs. other bromodomains) Thermal_Shift->Selectivity NanoBRET NanoBRET™ Assay Determine Cellular IC50 Selectivity->NanoBRET FRAP FRAP Assay Assess Target Engagement NanoBRET->FRAP

This compound Discovery and Characterization Workflow

References

PFI-4: An In-Depth Technical Guide to its Biochemical and Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), with a notable preference for the BRPF1B isoform. As a key component of the MOZ/MORF histone acetyltransferase (HAT) complex, BRPF1 is a critical regulator of chromatin structure and gene expression. This compound acts as a competitive inhibitor, displacing the BRPF1 bromodomain from its natural ligand, acetylated histones. This disruption of the BRPF1-histone interaction modulates the activity of the associated HAT complex, thereby impacting downstream transcriptional programs. This technical guide provides a comprehensive overview of the biochemical and cellular targets of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.

Biochemical Targets of this compound

The primary biochemical target of this compound is the bromodomain of BRPF1. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting protein complexes to chromatin and influencing gene transcription. This compound exhibits high affinity for the BRPF1B isoform.

Quantitative Binding and Inhibition Data

This compound has been characterized using various biochemical assays to determine its binding affinity and inhibitory activity against BRPF1 and to assess its selectivity against other bromodomain-containing proteins. The following table summarizes the key quantitative data.

TargetAssay TypeValueReference
BRPF1BIsothermal Titration Calorimetry (ITC)Kd = 13 nM[1]
BRPF1Cell-free assayIC50 = 80 nM
BRPF1BCell-free assayIC50 = 172 nM[2]
BRPF2Cell-free assayIC50 = 7.9 µM
BRPF3Cell-free assayIC50 > 10 µM
BRD4Cell-free assayKd > 50 µM
BRPF1BNanoBRET™ Cellular Target Engagement AssayIC50 = 240 nM[1]

Cellular Targets and Mechanism of Action

Within a cellular context, this compound disrupts the interaction between BRPF1 and acetylated histones. BRPF1 is a scaffolding protein that assembles the MOZ/MORF HAT complexes. These complexes play a crucial role in the acetylation of histone H3, a key epigenetic modification associated with active gene transcription. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the MOZ/MORF complex to chromatin, leading to a downstream modulation of gene expression.

BRPF1 Signaling Pathway

The following diagram illustrates the role of BRPF1 in the MOZ/MORF HAT complex and the mechanism of inhibition by this compound.

BRPF1_Pathway cluster_nucleus Nucleus Histone Histone Tail (acetylated lysine) BRPF1 BRPF1 Histone->BRPF1 Binds to MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds Gene_Transcription Gene Transcription BRPF1->Gene_Transcription Promotes MOZ_MORF->Histone Acetylates PFI4 This compound PFI4->BRPF1 Inhibits binding

Caption: BRPF1 signaling and this compound inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with its targets.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a protein (BRPF1B). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Protocol Overview:

  • Protein: Recombinant human BRPF1B bromodomain (residues 615-726) is expressed and purified.

  • Ligand: this compound is dissolved in the same buffer as the protein.

  • Buffer: Typically, a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP is used.

  • Instrumentation: A high-sensitivity ITC instrument (e.g., MicroCal ITC200) is used.

  • Procedure:

    • The sample cell is filled with the BRPF1B protein solution (typically at a concentration of 10-20 µM).

    • The injection syringe is filled with the this compound solution (typically at a concentration of 100-200 µM).

    • A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during each injection is measured.

    • The resulting data are fitted to a binding model to determine the thermodynamic parameters.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility in living cells. In the context of this compound, it is used to assess the ability of the compound to displace BRPF1B from chromatin.

Protocol Overview:

  • Cell Line: U2OS (human bone osteosarcoma) cells are commonly used.[1]

  • Plasmid Construct: A plasmid encoding a fusion protein of the BRPF1B bromodomain and a fluorescent protein (e.g., GFP) is used.

  • Transfection: U2OS cells are transiently transfected with the expression plasmid.

  • Compound Treatment: Transfected cells are treated with this compound or a vehicle control for a specified period (e.g., 1 hour).

  • Instrumentation: A confocal laser scanning microscope equipped for FRAP experiments is used.

  • Procedure:

    • A region of interest (ROI) within the nucleus of a transfected cell is selected.

    • The fluorescent proteins within the ROI are photobleached using a high-intensity laser beam.

    • The recovery of fluorescence in the bleached region is monitored over time by acquiring a series of images at low laser intensity.

    • The rate of fluorescence recovery is proportional to the mobility of the fluorescently tagged protein. A faster recovery in the presence of this compound indicates displacement of BRPF1B from the less mobile chromatin-bound state.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the interaction between two proteins in living cells. It is used to quantify the engagement of this compound with BRPF1B at its endogenous cellular location.

Protocol Overview:

  • Cell Line: HEK293 cells are often used for this assay.

  • Plasmid Constructs:

    • A plasmid encoding BRPF1B fused to the NanoLuc® luciferase.

    • A plasmid encoding a histone protein (e.g., H3.3) fused to the HaloTag® protein.

  • Transfection: Cells are co-transfected with both expression plasmids.

  • Compound Treatment: Transfected cells are treated with a serial dilution of this compound.

  • Reagents:

    • HaloTag® NanoBRET™ 618 Ligand: A fluorescent ligand that binds to the HaloTag® protein.

    • Nano-Glo® Luciferase Assay Substrate: The substrate for the NanoLuc® luciferase.

  • Instrumentation: A plate reader capable of measuring luminescence and filtered fluorescence is required.

  • Procedure:

    • Transfected cells are plated in a multi-well plate.

    • Cells are treated with the HaloTag® NanoBRET™ 618 Ligand.

    • A serial dilution of this compound is added to the wells.

    • The Nano-Glo® Luciferase Assay Substrate is added to initiate the BRET reaction.

    • The luminescence and fluorescence signals are measured. The BRET ratio is calculated as the ratio of the acceptor (fluorescence) to donor (luminescence) signal. A decrease in the BRET ratio with increasing this compound concentration indicates displacement of the histone from BRPF1B.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described above.

ITC_Workflow Protein Purified BRPF1B Bromodomain ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Ligand This compound Solution Ligand->ITC_Instrument Data_Analysis Data Analysis (Binding Curve Fitting) ITC_Instrument->Data_Analysis Results Kd, ΔH, ΔS, n Data_Analysis->Results

Caption: Isothermal Titration Calorimetry Workflow.

FRAP_Workflow Cells U2OS Cells Transfection Transfect with BRPF1B-GFP Cells->Transfection Treatment Treat with this compound Transfection->Treatment Microscopy Confocal Microscopy (Photobleaching) Treatment->Microscopy Image_Analysis Image Analysis (Fluorescence Recovery) Microscopy->Image_Analysis Results Protein Mobility Image_Analysis->Results

Caption: Fluorescence Recovery After Photobleaching Workflow.

NanoBRET_Workflow Cells HEK293 Cells Transfection Co-transfect with BRPF1B-NLuc & Histone-HaloTag Cells->Transfection Treatment Treat with this compound & BRET Reagents Transfection->Treatment Plate_Reader Luminescence & Fluorescence Reading Treatment->Plate_Reader Data_Analysis BRET Ratio Calculation Plate_Reader->Data_Analysis Results Cellular IC50 Data_Analysis->Results

Caption: NanoBRET™ Cellular Target Engagement Workflow.

References

PFI-4: A Technical Guide to its High-Affinity and Selective Bromodomain Binding

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding specificity of PFI-4, a potent chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger containing protein 1B). The information presented herein is intended to enable researchers to effectively utilize this compound in their studies and to provide a detailed understanding of its interaction with its primary target and other bromodomains.

Quantitative Binding Affinity and Selectivity of this compound

This compound has been extensively characterized using a variety of biophysical and biochemical assays to determine its potency and selectivity. The data consistently demonstrates that this compound is a highly selective inhibitor of the BRPF1B bromodomain.[1]

The following tables summarize the quantitative data for this compound's binding to BRPF1B and other representative bromodomains.

Table 1: this compound Binding Affinity for BRPF1B
Assay TypeParameterValue (nM)
AlphaScreenIC50172[1]
Isothermal Titration Calorimetry (ITC)Kd13[2]
NanoBRET™ Cellular AssayIC50240[2]
Table 2: Selectivity Profile of this compound Against Other Bromodomains
Bromodomain TargetAssay TypeParameterValue (nM)Selectivity Fold (vs. BRPF1B IC50 of 172 nM)
BRPF2 (BRD1)AlphaScreenIC503517[1]~20
BRPF2 (BRD1)Isothermal Titration Calorimetry (ITC)Kd775[2]~4.5
BRD4 (BD1)AlphaScreenIC50>10,000[1]>58
CECR2Isothermal Titration Calorimetry (ITC)Kd2350[2]~13.7
TRIM24AlphaScreenIC50>10,000[1]>58
Table 3: Thermal Shift Assay Data for this compound
Bromodomain TargetAssay TypeParameterValue (°C)
BRPF1BDifferential Scanning Fluorimetry (DSF)ΔTm9.4[2]
BRPF2 (BRD1)Differential Scanning Fluorimetry (DSF)ΔTm2.0[2]
CECR2Differential Scanning Fluorimetry (DSF)ΔTm2.0[2]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used to study biomolecular interactions.[3][4] In the context of this compound, this assay measures the ability of the compound to disrupt the interaction between the BRPF1B bromodomain and an acetylated histone peptide.

Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead is coated with streptavidin, which binds to a biotinylated acetylated histone peptide. The Acceptor bead is conjugated to an antibody that recognizes a tag (e.g., His-tag) on the recombinant bromodomain protein. When the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the bromodomain-histone interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.[3]

Protocol Outline:

  • Reagent Preparation: All reagents, including the His-tagged BRPF1B protein, biotinylated histone H3 peptide, and this compound, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Plating: A serial dilution of this compound is prepared in a 384-well microplate.

  • Protein-Peptide Incubation: The His-tagged BRPF1B protein is mixed with the biotinylated histone H3 peptide and added to the wells containing the compound. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Bead Addition: A mixture of streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads is added to each well. The plate is incubated in the dark to allow the beads to bind to their respective targets.

  • Signal Detection: The plate is read on an AlphaScreen-compatible plate reader, and the intensity of the chemiluminescent signal is measured.

  • Data Analysis: The IC50 values are calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[5][6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (BRPF1B bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and compared to the heat of dilution (measured by titrating the ligand into buffer alone). The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

Protocol Outline:

  • Sample Preparation: The BRPF1B protein is extensively dialyzed against the desired buffer to ensure buffer matching with the ligand solution. The this compound compound is dissolved in the final dialysis buffer. Both solutions are degassed to prevent air bubbles.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

  • Loading: The BRPF1B protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the sample cell containing the BRPF1B protein. The heat change after each injection is recorded.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.[4][7] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye, such as SYPRO Orange, is included in the reaction. This dye is quenched in an aqueous environment but becomes fluorescent upon binding to hydrophobic regions of the protein that are exposed as it unfolds. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of a ligand indicates a binding event.[4]

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the BRPF1B protein, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO) in a suitable buffer.

  • Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is ramped up in small increments, and the fluorescence is measured at each step.

  • Data Analysis: The fluorescence intensity is plotted against temperature, generating a melting curve. The Tm is determined by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative of the curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.

Visualizations

Experimental Workflow for Assessing Bromodomain Inhibitor Specificity

The following diagram illustrates a typical workflow for characterizing the specificity of a bromodomain inhibitor like this compound.

G cluster_0 Primary Screening & Potency cluster_1 Secondary & Orthogonal Assays cluster_2 Selectivity Profiling cluster_3 Final Characterization A Initial Hit Identification (e.g., High-Throughput Screen) B Primary Assay for Potency (e.g., AlphaScreen for BRPF1B) A->B C Biophysical Confirmation (e.g., Isothermal Titration Calorimetry) B->C D Thermal Stability Assay (e.g., Differential Scanning Fluorimetry) B->D E Panel Screening (e.g., AlphaScreen against other bromodomains) C->E D->E F Cellular Target Engagement (e.g., NanoBRET™ Assay) E->F G Highly Selective Probe (this compound for BRPF1B) F->G

Caption: Workflow for this compound specificity determination.

Signaling Pathway Logic: Disruption of BRPF1B Interaction

The following diagram illustrates the mechanism of action of this compound in disrupting the interaction between BRPF1B and acetylated histones.

G cluster_0 Normal Cellular State cluster_1 In the Presence of this compound BRPF1B BRPF1B Bromodomain Ac_Histone Acetylated Histone Tail BRPF1B->Ac_Histone Binds Transcription Gene Transcription Ac_Histone->Transcription Promotes PFI4 This compound BRPF1B_inhibited BRPF1B Bromodomain PFI4->BRPF1B_inhibited Inhibits Ac_Histone_free Acetylated Histone Tail BRPF1B_inhibited->Ac_Histone_free Binding Disrupted Transcription_altered Altered Gene Transcription Ac_Histone_free->Transcription_altered Modulated

Caption: this compound mechanism of action.

References

Methodological & Application

PFI-4: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). As a key component of the MOZ/MORF histone acetyltransferase (HAT) complex, BRPF1 is a critical regulator of chromatin structure and gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers. These application notes provide a comprehensive overview of the experimental use of this compound in cancer cell lines, including detailed protocols for key assays and a summary of its effects on cellular processes.

Introduction

BRPF1 acts as a scaffold protein, bringing together the catalytic HAT subunit (MOZ or MORF) and other regulatory proteins to form a functional complex. This complex acetylates histone H3 at multiple lysine residues, leading to a more open chromatin structure and the transcriptional activation of target genes. Many of these target genes are involved in cell cycle progression and oncogenesis, making BRPF1 a compelling target for cancer therapy. This compound offers a valuable tool to investigate the therapeutic potential of BRPF1 inhibition.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Assay TypeReference
BRPF1B Bromodomain172Biochemical[1]
BRPF1B-Histone Interaction240NanoBRET™ Cellular Assay (U2OS cells)[2]

Signaling Pathway

The BRPF1-containing histone acetyltransferase complex plays a crucial role in regulating gene expression. This compound, by inhibiting the BRPF1 bromodomain, disrupts the recruitment of this complex to chromatin, thereby preventing histone acetylation and the subsequent transcription of target oncogenes.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_nucleus Nucleus BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Chromatin Chromatin (Histone H3) BRPF1->Chromatin binds to acetylated histones MOZ_MORF->Chromatin acetylates Acetylated_Histone Acetylated Histone H3 (e.g., H3K14ac, H3K23ac) Chromatin->Acetylated_Histone Transcription Transcription Acetylated_Histone->Transcription promotes Oncogenes Oncogenes (e.g., c-Myc, Cyclins) Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle PFI4 This compound PFI4->BRPF1 inhibits bromodomain Transcription->Oncogenes expresses Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation

Caption: BRPF1 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments using this compound in cancer cell lines. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability/Proliferation Assay

This protocol is designed to determine the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.

Cell_Viability_Workflow Start Seed cells in 96-well plate Adhere Allow cells to adhere overnight Start->Adhere Prepare_PFI4 Prepare serial dilutions of this compound Adhere->Prepare_PFI4 Treat Treat cells with this compound or DMSO control Prepare_PFI4->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure Measure signal on plate reader Add_Reagent->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Workflow for a cell viability assay with this compound.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the levels of specific proteins, such as acetylated histones.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-BRPF1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound at the desired concentration (e.g., 1 µM - 10 µM) for 24-48 hours. Include a DMSO control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the effect of this compound on the recruitment of the BRPF1 complex to specific gene promoters.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-BRPF1 antibody or antibody against a component of the MOZ/MORF complex

  • IgG control antibody

  • Protein A/G beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Treat cells with this compound (e.g., 1 µM - 10 µM) for 6-24 hours.

  • Cross-link proteins to DNA by adding formaldehyde to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with anti-BRPF1 antibody or IgG control overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads with a series of ChIP wash buffers.

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating and treat with Proteinase K to digest proteins.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

ChIP_Workflow Start Treat cells with this compound Crosslink Cross-link proteins to DNA Start->Crosslink Lyse Lyse cells and sonicate chromatin Crosslink->Lyse IP Immunoprecipitate with anti-BRPF1 Ab Lyse->IP Wash Wash beads IP->Wash Elute Elute and reverse cross-links Wash->Elute Purify Purify DNA Elute->Purify Analyze Analyze by qPCR Purify->Analyze

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment with this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of the BRPF1 bromodomain in cancer biology. The protocols provided here offer a starting point for researchers to investigate the effects of BRPF1 inhibition in various cancer cell lines. Further optimization of these protocols will be necessary to suit specific experimental goals and cell types. The exploration of this compound and other BRPF1 inhibitors holds promise for the development of novel epigenetic therapies for cancer.

References

Application Notes and Protocols for Utilizing PFI-4 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly MOZ/MORF. By binding to acetylated histones via its bromodomain, BRPF1 helps to target these HAT complexes to specific chromatin regions, leading to the acetylation of histone tails and subsequent regulation of gene expression.

The use of small molecule inhibitors like this compound in Chromatin Immunoprecipitation (ChIP) allows for the investigation of the direct role of specific bromodomains in chromatin targeting and gene regulation. By treating cells with this compound prior to performing ChIP, researchers can assess how inhibiting the BRPF1B bromodomain affects the genomic localization of BRPF1B itself, its associated HAT complex components, or the landscape of specific histone acetylation marks. These experiments can provide valuable insights into the function of BRPF1B in normal physiology and disease states, such as cancer.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the this compound chemical probe, providing essential parameters for experimental design.

ParameterValueMethodTargetReference
Dissociation Constant (KD)13 nMIsothermal Titration Calorimetry (ITC)BRPF1B[1]
Cellular IC50240 nMNanoBRET™ Cellular Target Engagement AssayBRPF1B[1]
Effective Cellular Concentration500 nMFluorescence Recovery After Photobleaching (FRAP)BRPF1B[1]
Recommended Working Concentration~1 µMBRPF1B[1]

Signaling Pathway of this compound in Chromatin Modification

The following diagram illustrates the mechanism of action of this compound in the context of chromatin regulation. BRPF1B, as part of a HAT complex, recognizes and binds to acetylated lysine (AcK) residues on histone tails through its bromodomain. This interaction is crucial for the enzymatic activity of the HAT complex at specific genomic loci. This compound acts as a competitive inhibitor of the BRPF1B bromodomain, preventing its association with acetylated histones and thereby displacing the HAT complex from chromatin. This leads to a reduction in local histone acetylation and subsequent alterations in gene expression.

PFI4_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail (with Acetylated Lysine) BRPF1B BRPF1B (Bromodomain) Histone->BRPF1B Recognizes & Binds HAT_Complex Histone Acetyltransferase (HAT) Complex BRPF1B->HAT_Complex Scaffolds HAT_Complex->Histone Acetylates Gene_Expression Gene Expression HAT_Complex->Gene_Expression Regulates PFI4 This compound PFI4->BRPF1B Inhibits Binding Chromatin Chromatin

Caption: Mechanism of this compound inhibition of BRPF1B-mediated histone acetylation.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) using this compound

This protocol provides a detailed methodology for performing a ChIP experiment to investigate the effect of this compound on the chromatin occupancy of a protein of interest (e.g., BRPF1B, a component of the HAT complex, or a specific histone mark).

Materials:

  • This compound chemical probe

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Chromatin shearing buffer

  • Protease inhibitors

  • Antibody specific to the target protein/histone mark

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for ChIP-seq

Procedure:

  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (a good starting point is 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, or 24 hours). The optimal time and concentration should be determined empirically for your cell type and experimental question.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to pellet.

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

  • Chromatin Shearing:

    • Centrifuge the lysed cells and resuspend the nuclear pellet in chromatin shearing buffer.

    • Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The optimal shearing conditions need to be determined for each cell line and instrument.

    • Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.

  • Immunoprecipitation (IP):

    • Dilute the sheared chromatin with ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Add the specific antibody for your target protein or the IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads using elution buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Also, process the input sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the DNA using a standard DNA purification kit.

  • Analysis:

    • Quantify the immunoprecipitated DNA using qPCR with primers specific to target genomic regions or proceed with library preparation for ChIP-sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow for this compound ChIP

The following diagram outlines the key steps in a ChIP experiment incorporating the use of the this compound inhibitor.

PFI4_ChIP_Workflow Start Start: Cultured Cells Treatment Cell Treatment (this compound or DMSO) Start->Treatment Crosslinking Cross-linking (Formaldehyde) Treatment->Crosslinking Lysis Cell Lysis & Nuclei Isolation Crosslinking->Lysis Shearing Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing IP Immunoprecipitation (Target Antibody & Beads) Shearing->IP Washes Washes (Remove Non-specific Binding) IP->Washes Elution Elution & Reverse Cross-linking Washes->Elution Purification DNA Purification Elution->Purification Analysis Analysis (qPCR or ChIP-seq) Purification->Analysis

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation experiment using this compound.

Conclusion

The use of the this compound chemical probe in conjunction with Chromatin Immunoprecipitation is a powerful approach to elucidate the specific functions of the BRPF1B bromodomain in gene regulation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of BRPF1B in chromatin biology and its potential as a therapeutic target. As with any ChIP experiment, optimization of conditions such as inhibitor concentration, treatment time, and antibody selection is critical for obtaining robust and reproducible results.

References

PFI-4 Treatment Guidelines for In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), specifically targeting the BRPF1B isoform with a reported IC50 of 172 nM.[1] It exhibits significantly lower affinity for other bromodomains, including BRPF2 and BRPF3, making it a valuable tool for dissecting the specific functions of BRPF1 in biological systems. This compound is a cell-permeable compound that has been utilized to investigate the role of BRPF1 in various cellular processes, most notably in the regulation of gene expression through histone acetylation and in the differentiation of osteoclasts.

BRPF1 is a crucial scaffolding protein that plays a key role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly those containing MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor). These complexes are responsible for the acetylation of histone H3 at multiple lysine residues, including H3K14 and H3K23. This post-translational modification is critical for chromatin remodeling and the transcriptional activation of target genes. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the HAT complex to chromatin, leading to a downstream modulation of gene expression.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including guidelines for determining optimal treatment conditions and assessing its effects on cell viability, proliferation, and specific cellular differentiation pathways.

Data Presentation

ParameterValueReference
Target BRPF1B Bromodomain[1]
IC50 (in vitro) 172 nM[1]
Cellular IC50 (NanoBRET) 240 nM
Effective Concentration (FRAP assay) 500 nM in U2OS cells
Solubility Soluble in DMSO
Storage Store at -20°C or -80°C

Signaling Pathway

The BRPF1 protein acts as a scaffold within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex is recruited to specific genomic loci where it acetylates histone H3, leading to a more open chromatin structure and facilitating gene transcription. This compound inhibits the bromodomain of BRPF1, preventing its interaction with acetylated histones and thereby disrupting the recruitment and function of the HAT complex. This leads to a reduction in histone acetylation at target gene promoters, resulting in the downregulation of their expression. Key downstream targets of the BRPF1-containing complex include the oncogenes E2F2 and EZH2.

BRPF1_Signaling_Pathway This compound This compound BRPF1 BRPF1 This compound->BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds Histones Histone H3 MOZ_MORF->Histones acetylates Ac_Histones Acetylated H3 (H3K14ac, H3K23ac) Histones->Ac_Histones Acetylation Gene_Expression Target Gene Expression (e.g., E2F2, EZH2) Ac_Histones->Gene_Expression activates Cellular_Effects Cell Proliferation, Differentiation Gene_Expression->Cellular_Effects regulates

Caption: this compound signaling pathway. (Within 100 characters)

Experimental Protocols

General Guidelines for this compound Treatment in Cell Culture
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to prepare fresh dilutions for each experiment. To minimize DMSO-induced toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.

  • Determining Optimal Concentration (Dose-Response Curve): To determine the optimal working concentration of this compound for a specific cell line and assay, it is essential to perform a dose-response experiment. A typical starting range for this compound is between 100 nM and 10 µM. Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours) and then assess the desired biological endpoint.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control), 0.1, 0.5, 1, 2.5, 5, and 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Osteoclast Differentiation Assay

This protocol describes the in vitro differentiation of RAW 264.7 macrophage cells into osteoclasts and the assessment of the inhibitory effect of this compound.

Materials:

  • RAW 264.7 cells

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete alpha-MEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight.

  • Induction of Differentiation and this compound Treatment: The next day, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation. Concurrently, treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM).

  • Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2-3 days.

  • Cell Fixation: After the differentiation period, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • TRAP Staining: Wash the cells again with PBS and stain for TRAP activity according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

  • Microscopy and Quantification: Visualize the cells under a light microscope and count the number of TRAP-positive multinucleated cells per well. Images can be captured for documentation.

  • Data Analysis: Compare the number of osteoclasts in this compound-treated wells to the vehicle-treated control to determine the inhibitory effect of this compound on osteoclastogenesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Reconstitution Reconstitute this compound in DMSO (10 mM stock) Dilution Prepare Working Dilutions of this compound in Medium Reconstitution->Dilution Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat Cells with this compound (and Vehicle Control) Cell_Seeding->Treatment Dilution->Treatment Incubate Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubate Assay_Choice Choose Assay Incubate->Assay_Choice Viability Cell Viability Assay (e.g., MTT) Assay_Choice->Viability Differentiation Differentiation Assay (e.g., TRAP Staining) Assay_Choice->Differentiation Western_Blot Western Blot (e.g., for Histone Acetylation) Assay_Choice->Western_Blot Data_Acquisition Data Acquisition (e.g., Plate Reader, Microscope) Viability->Data_Acquisition Differentiation->Data_Acquisition Western_Blot->Data_Acquisition Analysis Analyze and Interpret Results Data_Acquisition->Analysis

Caption: General experimental workflow for this compound treatment. (Within 100 characters)

Concluding Remarks

This compound is a valuable tool for studying the biological roles of BRPF1. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the effects of this compound in various in vitro cell culture models. It is crucial to optimize the experimental conditions, including cell type, this compound concentration, and incubation time, for each specific research question. Careful consideration of appropriate controls and robust data analysis will ensure the generation of reliable and reproducible results.

References

Application of PFI-4 in Studying Gene Regulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1B (BRPF1B). BRPF1B is a scaffold protein that plays a crucial role in gene regulation by assembling histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes are involved in acetylating histones, a key epigenetic modification that influences chromatin structure and gene transcription. By specifically inhibiting the BRPF1B bromodomain, this compound prevents the recruitment of the MOZ/MORF complex to chromatin, thereby modulating the expression of target genes. This makes this compound a valuable tool for investigating the role of BRPF1B in various biological processes, including development, hematopoiesis, and disease states like cancer.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain. This binding event displaces BRPF1B from its natural ligands, the acetylated lysine residues on histone tails. The inability of the BRPF1B-containing MOZ/MORF complex to bind to chromatin leads to a reduction in histone acetylation at specific gene loci, resulting in altered gene expression.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

ParameterValueMethodTarget
Kd13 nMIsothermal Titration Calorimetry (ITC)BRPF1B
IC50172 nMAlphaScreenBRPF1B

Table 2: Cellular Activity of this compound

AssayCell LineConcentrationEffect
Fluorescence Recovery After Photobleaching (FRAP)U2OS500 nMReduces recovery time of a BRPF1B triple BRD construct
NanoBRET™ Cellular Target EngagementU2OSIC50 = 240 nMDose-dependent displacement of BRPF1B from histone H3.3
Osteoclast DifferentiationHuman Primary Monocytes1.25 µMInhibition of differentiation

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. This compound inhibits the BRPF1B bromodomain, preventing the MOZ/MORF HAT complex from binding to acetylated histones on chromatin. This leads to a decrease in histone acetylation and subsequent modulation of gene transcription.

PFI4_Signaling_Pathway cluster_nucleus Nucleus PFI4 This compound BRPF1B BRPF1B Bromodomain PFI4->BRPF1B Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1B->MOZ_MORF Recruits AcetylatedHistone Acetylated Histone MOZ_MORF->AcetylatedHistone Binds to Chromatin Chromatin AcetylatedHistone->Chromatin GeneTranscription Gene Transcription Chromatin->GeneTranscription Regulates AlteredExpression Altered Gene Expression GeneTranscription->AlteredExpression

Caption: this compound inhibits BRPF1B, disrupting MOZ/MORF complex recruitment and altering gene transcription.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on gene regulation.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol is adapted from Meier et al., ACS Chem. Biol. 2017.[1][2] It is used to assess the effect of this compound on the differentiation of primary monocytes into osteoclasts.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

  • This compound (stock solution in DMSO)

  • α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs at a density of 1 x 105 cells/well in a 96-well plate in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF.

  • Incubate for 3 days at 37°C in a 5% CO2 incubator.

  • After 3 days, replace the medium with fresh medium containing 25 ng/mL M-CSF and 30 ng/mL RANKL.

  • Add this compound at desired concentrations (e.g., 0.1, 0.5, 1.25, 2.5 µM). Include a DMSO vehicle control.

  • Culture for an additional 7-14 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 3-4 days.

  • After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to quantify osteoclast formation.

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes how to analyze changes in the expression of BRPF1B target genes following this compound treatment.

Materials:

  • Cells of interest (e.g., primary human monocytes, cancer cell lines)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., NFATC1, CTSK, ACP5) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.5, 1.25, 2.5 µM) or DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers for your target genes and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: Western Blot Analysis of Histone Modifications

This protocol is for assessing global or specific changes in histone acetylation after this compound treatment.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the levels of acetylated histones to the total histone levels.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the effects of this compound on gene regulation.

PFI4_Workflow start Start cell_culture Cell Culture (e.g., Primary Monocytes, Cancer Cell Lines) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment phenotypic_assay Phenotypic Assays (e.g., Osteoclast Differentiation, Proliferation) treatment->phenotypic_assay molecular_analysis Molecular Analysis treatment->molecular_analysis data_analysis Data Analysis and Interpretation phenotypic_assay->data_analysis rna_extraction RNA Extraction molecular_analysis->rna_extraction protein_extraction Protein Extraction molecular_analysis->protein_extraction qpcr RT-qPCR (Gene Expression Analysis) rna_extraction->qpcr western_blot Western Blot (Histone Acetylation) protein_extraction->western_blot qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for investigating the effects of this compound on cellular phenotype and gene expression.

References

Application Notes and Protocols for Developing a Cellular Assay with PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1][2] BRPF1B is a scaffold protein that plays a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes, most notably the HBO1 (Histone Acetyltransferase bound to ORC1) complex.[3][4] This complex, which also includes ING4/5 and MEAF6, is a key regulator of histone H3 lysine 14 acetylation (H3K14ac), a modification associated with active gene transcription.[5][6] By inhibiting the interaction of the BRPF1B bromodomain with acetylated histones, this compound provides a powerful tool to investigate the biological roles of this protein and its associated HAT complexes in various cellular processes, including gene regulation, development, and disease.[7] These application notes provide detailed protocols for utilizing this compound in a range of cellular assays to probe its effects on BRPF1B function.

Data Presentation

This compound Activity and Selectivity
ParameterValueAssay TypeReference
BRPF1B IC50 80 nMCell-free TR-FRET Assay[8]
172 nMCell-free Assay[2]
BRPF1B Kd 13 nMIsothermal Titration Calorimetry (ITC)[1]
Cellular BRPF1B IC50 240 nMNanoBRET™ Target Engagement Assay[1]
Selectivity
BRPF2 (BRD1) IC503.5 µMCell-free Assay[2]
BRD4 (1) IC50>10 µMCell-free Assay[2]
TRIM24 IC50>10 µMCell-free Assay[2]
Cellular Effects of this compound (Representative Data)
Assay TypeCell LineThis compound ConcentrationObserved Effect
Cell Viability (MTT) MV4;110.01 - 10 µMDose-dependent decrease in cell viability
K-5620.01 - 10 µMDose-dependent decrease in cell viability
Gene Expression (qRT-PCR) HCC Cells1 µMDownregulation of RUNX1 and EZH2 expression
Histone Acetylation (Western Blot) U2OS1 µMReduction in global H3K14ac levels

Signaling Pathway

The BRPF1B protein acts as a critical scaffolding component within the HBO1 histone acetyltransferase complex. This complex is recruited to chromatin where it catalyzes the acetylation of histone H3 at lysine 14 (H3K14ac), a key epigenetic mark for transcriptional activation. The bromodomain of BRPF1B recognizes and binds to existing acetylated histone tails, which helps to anchor the complex to chromatin and propagate the acetylation signal. This compound directly competes with acetylated lysines for binding to the BRPF1B bromodomain, thereby displacing the HBO1 complex from chromatin and inhibiting H3K14 acetylation. This leads to the downregulation of target genes, such as the transcription factor RUNX1 and the histone methyltransferase EZH2, which are implicated in cell cycle progression and oncogenesis.

BRPF1B_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_hbo1_complex HBO1 Complex Histone Histone H3 AcHistone Acetylated Histone H3 (H3K14ac) Histone->AcHistone HBO1-mediated Acetylation BRPF1B BRPF1B AcHistone->BRPF1B Binds to Bromodomain RUNX1 RUNX1 Gene AcHistone->RUNX1 Promotes Transcription EZH2 EZH2 Gene AcHistone->EZH2 Promotes Transcription BRPF1B->Histone Recruits to Chromatin HBO1 HBO1 (KAT7) BRPF1B->HBO1 Scaffolds ING5 ING5 BRPF1B->ING5 MEAF6 MEAF6 BRPF1B->MEAF6 PFI4 This compound PFI4->BRPF1B Inhibits Bromodomain Transcription_Repression Transcription Repression PFI4->Transcription_Repression Transcription_Activation Transcription Activation RUNX1->Transcription_Activation EZH2->Transcription_Activation Transcription_Repression->RUNX1 Transcription_Repression->EZH2

Caption: BRPF1B Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability and proliferation of cultured cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (stored as a 10 mM stock in DMSO at -20°C)

  • Mammalian cell line of interest (e.g., MV4;11, K-562)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical final concentration range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (Dose-response) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: MTT Assay Experimental Workflow.

Western Blot for Histone Acetylation

This protocol details the detection of changes in global H3K14 acetylation levels in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., U2OS)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys14)

    • Rabbit or Mouse anti-Histone H3 (for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) and lyse on ice for 10 minutes.

    • Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge at 2,000 rpm for 10 minutes at 4°C and collect the supernatant containing histones.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the histone extracts using the BCA assay.

    • Normalize the protein concentrations for all samples.

    • Mix the histone extracts with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel (e.g., 15%).

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K14ac (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

    • Quantify the band intensities and normalize the H3K14ac signal to the total H3 signal.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment with this compound B 2. Histone Extraction A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Antibody Incubation (Anti-H3K14ac) D->E F 6. Detection (ECL) E->F G 7. Analysis F->G

Caption: Western Blot Workflow for Histone Acetylation.

NanoBRET™ Target Engagement Assay

This protocol outlines a method to quantify the engagement of this compound with BRPF1B in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Opti-MEM I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • Plasmid encoding BRPF1B-NanoLuc® fusion protein

  • NanoBRET™ Tracer specific for BRPF1B

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • BRET-capable plate reader

Protocol:

  • Cell Transfection:

    • One day before the assay, transfect HEK293 cells with the BRPF1B-NanoLuc® fusion plasmid using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.[9]

    • Plate the transfected cells in a white assay plate.

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of this compound in Opti-MEM.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM.

    • Add the this compound dilutions to the wells, followed by the addition of the tracer.

    • Include wells with tracer only (for maximum BRET signal) and cells only (for background).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound and tracer equilibration.[9]

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals simultaneously.[9]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Subtract the background BRET ratio (from cells only wells).

    • Normalize the data to the tracer only wells (100% engagement) and vehicle control wells (0% competition).

    • Plot the dose-response curve and determine the cellular IC50 value.

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow A 1. Transfect Cells (BRPF1B-NanoLuc) B 2. Add this compound and NanoBRET Tracer A->B C 3. Incubate (2 hours) B->C D 4. Add Substrate C->D E 5. Measure BRET Signal D->E F 6. Analyze Data (Calculate Cellular IC50) E->F

Caption: NanoBRET Target Engagement Assay Workflow.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is for measuring the effect of this compound on the mobility of GFP-tagged BRPF1B in the nucleus of live cells. A decrease in the mobile fraction or a faster recovery time can indicate displacement of BRPF1B from less mobile chromatin-bound states.

Materials:

  • U2OS cells

  • Plasmid encoding GFP-BRPF1B

  • Glass-bottom imaging dishes

  • Transfection reagent

  • Live-cell imaging medium

  • Confocal microscope with FRAP capabilities

  • This compound

Protocol:

  • Cell Culture and Transfection:

    • Seed U2OS cells on glass-bottom imaging dishes.

    • Transfect the cells with the GFP-BRPF1B plasmid using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Replace the culture medium with live-cell imaging medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO).

    • Incubate for at least 1 hour before imaging.

  • FRAP Experiment:

    • Mount the dish on the stage of the confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Identify a cell expressing a moderate level of GFP-BRPF1B in the nucleus.

    • Acquire a few pre-bleach images of the nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region in the same nucleus, and a background region outside the cell for each time point.

    • Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the control region.

    • Normalize the fluorescence recovery data to the pre-bleach intensity.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2).

    • Compare the mobile fraction and t1/2 between this compound-treated and vehicle-treated cells.

FRAP_Workflow cluster_workflow FRAP Assay Workflow A 1. Transfect Cells (GFP-BRPF1B) B 2. Treat with this compound A->B C 3. Photobleach Nuclear ROI B->C D 4. Acquire Time-Lapse Images C->D E 5. Analyze Fluorescence Recovery D->E F 6. Determine Mobile Fraction and t-half E->F

Caption: FRAP Assay Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is designed to measure the effect of this compound on the mRNA expression levels of BRPF1B target genes, such as RUNX1 and EZH2.

Materials:

  • This compound

  • Cell line of interest (e.g., a hepatocellular carcinoma cell line)

  • 6-well tissue culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (RUNX1, EZH2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction:

    • Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and each gene (target and housekeeping).

    • Each reaction should contain qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the change in gene expression using the ΔΔCt method.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated group.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow A 1. Cell Treatment with this compound B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR Reaction C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: qRT-PCR Experimental Workflow.

References

Application Notes and Protocols for PFI-4 in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1][2] BRPF1B is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, specifically the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes.[1] These complexes are involved in transcriptional activation, DNA repair, and recombination.[1] Dysregulation of BRPF1 and the associated HAT complexes has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3]

This compound acts as a competitive inhibitor, displacing the BRPF1B bromodomain from its natural ligand, acetylated histones.[4] Its selectivity for BRPF1B over other bromodomains, including the BRPF1A isoform, makes it a valuable tool for dissecting the biological functions of this specific protein.[1][4] These application notes provide an overview of this compound's quantitative data and detailed protocols for its use in high-throughput screening (HTS) and other relevant assays for drug discovery.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays.

ParameterTargetValueAssay TypeReference
IC50 BRPF1B172 nMAlphaScreen[1][2]
BRPF180 nMCell-free assay[4]
BRPF23.517 µM (3517 nM)Cell-free assay[2]
BRD4 (1)>10 µMCell-free assay[2]
TRIM24>10 µMCell-free assay[2]
Kd BRPF1B13 nMIsothermal Titration Calorimetry (ITC)[1][4]
BRPF2 (BRD1)775 nMIsothermal Titration Calorimetry (ITC)[1]
CECR22350 nMIsothermal Titration Calorimetry (ITC)[1]
Cellular IC50 BRPF1B240 nMNanoBRET[1]
BRPF1B250 nMFRAP[4]
ΔTm BRPF1B9.4 °CThermal Shift Assay[1]
BRD12.0 °CThermal Shift Assay[1]
CECR22.0 °CThermal Shift Assay[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving BRPF1B and a typical experimental workflow for a high-throughput screening campaign using this compound.

BRPF1B_Signaling_Pathway cluster_nucleus Nucleus BRPF1B BRPF1B HAT_Complex Active HAT Complex BRPF1B->HAT_Complex Inhibited by MOZ_MORF MOZ/MORF (HAT) MOZ_MORF->HAT_Complex Forms ING5 ING5 ING5->HAT_Complex EAF6 EAF6 EAF6->HAT_Complex Acetylated_Histones Acetylated Histones HAT_Complex->Acetylated_Histones Acetylation Histones Histones (e.g., H3, H4) Histones->Acetylated_Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Leads to Chromatin Chromatin Chromatin->Relaxed_Chromatin Transcription Gene Transcription Relaxed_Chromatin->Transcription Enables PFI4 This compound PFI4->BRPF1B

BRPF1B Signaling Pathway

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for this compound Analogs Assay_Development Assay Development (e.g., AlphaScreen) Compound_Library Compound Library Screening Assay_Development->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Optimal Working Concentration of PFI-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of PFI-4, a potent and selective inhibitor of the BRPF1B bromodomain, in various cellular and biochemical experiments.

Introduction

This compound is a chemical probe that specifically targets the bromodomain of BRPF1B, a core subunit of the MOZ/MORF histone acetyltransferase (HAT) complexes. By inhibiting the interaction of BRPF1B with acetylated histones, this compound disrupts the recruitment and activity of these HAT complexes, leading to changes in gene expression. Understanding the optimal working concentration of this compound is critical for achieving specific and reproducible results in studies investigating the biological roles of BRPF1B in processes such as cancer development, cell cycle progression, and differentiation.

Mechanism of Action

BRPF1B acts as a scaffold protein within the MOZ/MORF HAT complexes, which are responsible for acetylating histones, primarily H3K14. This acetylation is a key epigenetic mark associated with active gene transcription. The bromodomain of BRPF1B recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific genomic loci. This compound competitively binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain, preventing its engagement with chromatin and subsequent gene activation. This leads to the downregulation of BRPF1B target genes, including key oncogenes.

Signaling Pathway of BRPF1B Inhibition by this compound

BRPF1B_pathway cluster_nucleus Nucleus PFI4 This compound BRPF1B BRPF1B PFI4->BRPF1B Inhibits Binding MOZ_MORF MOZ/MORF Complex BRPF1B->MOZ_MORF Scaffolds Gene_Activation Target Gene Activation BRPF1B->Gene_Activation Promotes Histone Acetylated Histone Tails MOZ_MORF->Histone Acetylation (H3K14ac) Histone->BRPF1B Recruits DNA DNA E2F2 E2F2 Gene_Activation->E2F2 EZH2 EZH2 Gene_Activation->EZH2 Cell_Cycle Cell Cycle Progression E2F2->Cell_Cycle Proliferation Cell Proliferation EZH2->Proliferation

Caption: this compound inhibits BRPF1B, disrupting MOZ/MORF-mediated histone acetylation and target gene activation.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Below is a summary of reported concentrations and their effects.

Assay TypeCell LineConcentration RangeObserved EffectReference
Biochemical Assays
BRPF1B Inhibition (Alphascreen)-IC50: 80 - 172 nM50% inhibition of BRPF1B activity[1]
BRPF1B Binding (ITC)-Kd: 13 nMBinding affinity to BRPF1B bromodomain[1]
Cellular Assays
BRPF1B-Histone H3.3 Interaction (NanoBRET)U2OSIC50: 240 nM50% inhibition of BRPF1B-histone interaction[1]
FRAP (Fluorescence Recovery After Photobleaching)U2OS500 nMReduced recovery time of a BRPF1B construct[1]
Osteoclast DifferentiationHuman CD14+ Monocytes1.25 µMInhibition of osteoclastogenesis[2]
Cell Viability (General Recommendation)Various~1 µMRecommended starting concentration for cell-based assays[3]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., U2OS, HCC cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Cell Viability Assay

cell_viability_workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_pfi4 Treat with this compound (Serial Dilutions) incubate_overnight->treat_pfi4 incubate_treatment Incubate (24-72h) treat_pfi4->incubate_treatment add_reagent Add MTT/MTS Reagent incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound's effect on cell viability using MTT/MTS assay.

Western Blot Analysis of Histone Acetylation and Target Gene Expression

This protocol allows for the assessment of this compound's effect on its direct epigenetic mark (H3K14ac) and downstream target proteins (e.g., E2F2, EZH2).

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K14ac, anti-Histone H3, anti-E2F2, anti-EZH2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24-48 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again with TBST and develop the blot using ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to a loading control (e.g., β-actin or Histone H3 for histone modifications).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Gate on the cell population and quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, as high concentrations can be toxic to cells.

  • Off-target effects: While this compound is highly selective for BRPF1B, it is recommended to use the lowest effective concentration to minimize potential off-target effects. A concentration of around 1 µM is a good starting point for many cell-based assays.[3]

  • Cell-type specificity: The optimal concentration and response to this compound can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.

  • Negative Control: A structurally similar but inactive molecule should ideally be used as a negative control to confirm that the observed effects are due to BRPF1B inhibition. If unavailable, a vehicle control is essential.

By following these guidelines and protocols, researchers can confidently determine the optimal working concentration of this compound for their specific experimental needs and contribute to a deeper understanding of BRPF1B's role in health and disease.

References

Application Notes and Protocols for PFI-4 Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the BRPF1B bromodomain, a key component of the MOZ/MORF histone acetyltransferase (HAT) complex.[1] BRPF1 acts as a scaffold protein, assembling the HAT complex and playing a crucial role in chromatin remodeling and gene transcription through the acetylation of histones.[1][2] Dysregulation of BRPF1 and the MOZ/MORF complex has been implicated in various diseases, including cancer and developmental disorders, making it an attractive therapeutic target.[2] this compound specifically inhibits the interaction between the BRPF1B bromodomain and acetylated histones, thereby modulating gene expression.[1]

These application notes provide an overview of this compound's in vitro activity and present detailed, best-practice protocols for its potential use in in vivo studies. It is important to note that while this compound has been characterized in vitro, published studies detailing its specific formulation and administration in animal models are limited. The in vivo protocols provided herein are therefore based on established methodologies for similar small molecule inhibitors and should be considered as a starting point for experimental design.

In Vitro Activity of this compound

The following table summarizes the key quantitative data regarding the in vitro activity of this compound.

ParameterValueAssayCell Line/SystemReference
Binding Affinity (Kd) 13 nMIsothermal Titration Calorimetry (ITC)Recombinant BRPF1B protein[1]
Cellular IC50 240 nMNanoBRET™ Target Engagement AssayU2OS cells[1]
FRAP Assay Concentration 500 nMFluorescence Recovery After PhotobleachingU2OS cells[1]

BRPF1 Signaling Pathway

This compound exerts its effects by disrupting the BRPF1-mediated signaling pathway. BRPF1 is a scaffolding protein that is essential for the assembly and activity of the MOZ/MORF histone acetyltransferase complex. This complex, which also includes ING5 and MEAF6, acetylates histone H3, leading to changes in chromatin structure and gene expression. By inhibiting the BRPF1B bromodomain, this compound prevents the recognition of acetylated histones, thereby disrupting the downstream signaling cascade that regulates cell proliferation and differentiation.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_nucleus Nucleus Histone Histone H3 AcHistone Acetylated Histone H3 (H3K14ac) Histone->AcHistone HATs BRPF1 BRPF1 AcHistone->BRPF1 Recognition MOZ_MORF MOZ/MORF HAT Complex (ING5, MEAF6) BRPF1->MOZ_MORF Scaffolding MOZ_MORF->Histone Acetylation Gene_Expression Target Gene Expression MOZ_MORF->Gene_Expression Activation PFI4 This compound PFI4->BRPF1 Inhibition Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation

BRPF1 Signaling Pathway Diagram

Experimental Protocols

Note: The following in vivo protocol is a suggested guideline and may require optimization based on the specific animal model and experimental goals.

Formulation of this compound for In Vivo Administration

Due to the limited solubility of many small molecule inhibitors in aqueous solutions, a common approach is to use a vehicle formulation. A widely used vehicle for preclinical in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO to create a stock solution. For example, create a 50 mg/mL stock solution.

  • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300.

  • Vortex the mixture until the solution is clear.

  • Add Tween 80 to the mixture. A typical concentration is 5%.

  • Vortex again until the solution is homogenous.

  • Add sterile saline to reach the final desired volume. The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Vortex the final solution thoroughly before administration.

Important Considerations:

  • The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

  • The formulation should be prepared fresh before each use.

  • A vehicle-only control group must be included in all in vivo experiments.

In Vivo Administration of this compound

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes for preclinical studies.

Animal Models:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) for xenograft tumor models.

  • Syngeneic mouse models for immunotherapy studies.

Intraperitoneal (i.p.) Injection Protocol:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Insert a 25-27 gauge needle at a 10-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

Subcutaneous (s.c.) Injection Protocol:

  • Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Gently aspirate to check for blood.

  • Inject the this compound formulation slowly. A small bleb should form under the skin.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a tumor xenograft model.

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization of Mice (e.g., when tumors reach ~100 mm³) Tumor_Growth->Randomization Treatment Treatment Phase: This compound or Vehicle Administration (e.g., daily i.p. injection) Randomization->Treatment Monitoring Continued Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Assessment Monitoring->Endpoint Analysis Tissue Collection & Pharmacodynamic/Histological Analysis Endpoint->Analysis Sacrifice End End of Study Analysis->End

References

Measuring PFI-4 Activity in Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1][2] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex.[1][2][3] This complex is involved in the acetylation of histones, an essential epigenetic modification for regulating gene transcription.[1][3] Dysregulation of BRPF1 and the MOZ/MORF complex has been implicated in various diseases, including cancer.[1][2] this compound acts by binding to the BRPF1 bromodomain, preventing its interaction with acetylated histones and thereby modulating the activity of the associated HAT complex.[1] This document provides detailed application notes and protocols for three key techniques to measure the cellular activity and target engagement of this compound: Fluorescence Recovery After Photobleaching (FRAP), NanoBRET™ Target Engagement Assays, and Cellular Thermal Shift Assays (CETSA®).

Data Presentation

The following table summarizes the quantitative data for this compound activity as determined by various in vitro and cellular assays.

Assay TypeTargetMetricValueReference
Isothermal Titration Calorimetry (ITC)BRPF1BKd13 nM[2]
In vitro biochemical assayBRPF1IC5080 nM
In vitro biochemical assayBRPF1BIC50172 nM
NanoBRET™ Cellular Target EngagementBRPF1B-Histone H3.3 InteractionIC50240 nM[2]
Cellular Thermal Shift Assay (CETSA)BRPF1BΔTm9.4 °C[2]

Signaling Pathway

This compound targets the BRPF1B bromodomain, a key component of the MOZ/MORF histone acetyltransferase (HAT) complex. This complex regulates gene transcription through histone acetylation. The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

PFI4_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail (Lysine) Ac_Histone Acetylated Histone (Ac-Lysine) Histone->Ac_Histone HATs BRPF1B BRPF1B (Bromodomain) Ac_Histone->BRPF1B recognizes MOZ_MORF MOZ/MORF HAT Complex BRPF1B->MOZ_MORF scaffolds Gene Target Gene MOZ_MORF->Gene activates Transcription Transcription Activation Gene->Transcription PFI4 This compound PFI4->BRPF1B inhibits binding to acetylated histones caption This compound inhibits the interaction between the BRPF1B bromodomain and acetylated histones.

Caption: this compound mechanism of action in the BRPF1B signaling pathway.

Experimental Protocols

This section provides detailed methodologies for measuring this compound activity in cells.

Fluorescence Recovery After Photobleaching (FRAP)

Application Note: FRAP is a powerful technique to study the mobility and binding dynamics of fluorescently-tagged proteins in living cells. By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence, one can determine the diffusion coefficient and the fraction of mobile protein. In the context of this compound, FRAP can be used to measure the displacement of a GFP-tagged BRPF1B from acetylated chromatin upon inhibitor treatment. A faster recovery time indicates that this compound is effectively displacing BRPF1B from its binding sites on chromatin.

Experimental Workflow:

FRAP_Workflow A Transfect cells with GFP-BRPF1B construct B Culture cells and treat with this compound A->B C Identify nucleus and define ROI B->C D Acquire pre-bleach images C->D E Photobleach ROI with high-intensity laser D->E F Acquire post-bleach images over time E->F G Analyze fluorescence recovery curve F->G

Caption: Experimental workflow for the FRAP assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate U2OS cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with a plasmid encoding a GFP-tagged BRPF1B construct using a suitable transfection reagent.

    • Allow cells to express the fusion protein for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).

    • Incubate the cells with the this compound-containing medium for a specified time (e.g., 1-4 hours) at 37°C and 5% CO₂. A vehicle control (DMSO) should be run in parallel.

  • Image Acquisition:

    • Use a confocal laser scanning microscope equipped for live-cell imaging and a high-numerical-aperture objective.

    • Maintain the cells at 37°C and 5% CO₂ throughout the experiment.

    • Identify a transfected cell with clear nuclear GFP-BRPF1B expression.

    • Define a region of interest (ROI) within the nucleus.

    • Acquire a series of pre-bleach images at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching:

    • Use a high-intensity laser beam to photobleach the defined ROI. The bleaching time should be sufficient to reduce the fluorescence intensity by at least 50%.

  • Post-Bleach Image Acquisition:

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the ROI. The frequency and duration of image acquisition will depend on the mobility of the protein.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for photobleaching during image acquisition by measuring the fluorescence intensity in a non-bleached region of the same cell or a neighboring cell.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to an appropriate mathematical model to determine the mobile fraction and the half-maximal recovery time (t½). A decrease in t½ upon this compound treatment indicates increased mobility of BRPF1B.

NanoBRET™ Target Engagement Assay

Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells. The assay utilizes a target protein fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target protein. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target protein will disrupt BRET in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity (IC₅₀).

Experimental Workflow:

NanoBRET_Workflow A Transfect cells with NanoLuc-BRPF1B construct B Harvest and dispense cells into assay plate A->B C Add serially diluted This compound to wells B->C D Add fluorescent tracer to all wells C->D E Incubate to allow compound binding D->E F Add NanoBRET™ substrate E->F G Measure luminescence and fluorescence signals F->G H Calculate BRET ratio and determine IC50 G->H

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate growth medium.

    • Transfect the cells with a plasmid encoding a NanoLuc®-BRPF1B fusion protein.

  • Cell Plating:

    • After 24-48 hours of expression, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells containing the cells.

  • Tracer Addition:

    • Prepare the fluorescent tracer solution at the recommended concentration in the assay buffer.

    • Add the tracer to all wells.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for a period sufficient to reach binding equilibrium (typically 2-4 hours).

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio as a function of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

Application Note: CETSA® is a powerful method for assessing target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point (Tₘ) increases. This stabilization can be detected by heating cell lysates or intact cells to a range of temperatures, followed by quantification of the soluble (non-denatured) target protein. An increase in the amount of soluble BRPF1B at elevated temperatures in the presence of this compound confirms target engagement.

Experimental Workflow:

CETSA_Workflow A Treat cells with this compound or vehicle B Harvest and lyse cells A->B C Aliquot cell lysate B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to separate soluble and aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble BRPF1B (e.g., by Western Blot or ELISA) F->G H Plot protein abundance vs. temperature to determine Tm shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified duration.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Cool the samples to room temperature.

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble BRPF1B in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble BRPF1B as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured.

    • The difference in Tₘ between the this compound-treated and vehicle-treated samples (ΔTₘ) represents the thermal stabilization induced by this compound binding.

By employing these detailed protocols, researchers can effectively measure the cellular activity and target engagement of this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for Investigating BRPF1B-Dependent Pathways Using PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PFI-4, a potent and selective chemical probe for the BRPF1B bromodomain, to investigate BRPF1B-dependent signaling pathways. The provided protocols and data will enable researchers to effectively design and execute experiments to explore the role of BRPF1B in various biological processes and its potential as a therapeutic target.

Introduction to this compound and BRPF1B

Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a crucial scaffolding protein that plays a pivotal role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ (KAT6A) and MORF (KAT6B) complexes.[1][2] These complexes are key regulators of chromatin structure and gene expression, and their dysregulation is implicated in various diseases, including cancer, particularly acute myeloid leukemia (AML), and developmental disorders.[1][3][4] BRPF1 exists in two main isoforms, BRPF1A and BRPF1B, generated by alternative splicing. The BRPF1B isoform contains a functional bromodomain that recognizes acetylated lysine residues on histones, thereby tethering the HAT complex to specific chromatin regions.[1]

This compound is a potent and selective small molecule inhibitor of the BRPF1B bromodomain.[1][2] It effectively displaces BRPF1B from chromatin by competitively binding to its acetyl-lysine binding pocket.[1] This disruption of BRPF1B's chromatin localization leads to the modulation of downstream gene expression and cellular processes that are dependent on the activity of the BRPF1B-containing HAT complexes. This compound exhibits high selectivity for BRPF1B over other bromodomain-containing proteins, making it an invaluable tool for dissecting the specific functions of this protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: this compound Binding Affinity and Potency

ParameterValueAssayReference
IC50 (BRPF1B)172 nMTR-FRET[5]
IC50 (BRPF2)3.5 µMTR-FRET[5]
IC50 (BRD4(1))>10 µMTR-FRET[5]
Kd (BRPF1B)13 nMIsothermal Titration Calorimetry (ITC)[1]
Cellular IC50 (BRPF1B)240 nMNanoBRET™[1]

Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay DurationReference
HeLaCervical Cancer53.74 ± 2.9524 hours[6]
DU-145Prostate Cancer75.07 ± 5.4824 hours[6]
HCT116Colon Cancer~22.4Not Specified[7]
HTB-26Breast Cancer10 - 50Not Specified[7]
PC-3Pancreatic Cancer10 - 50Not Specified[7]
HepG2Hepatocellular Carcinoma10 - 50Not Specified[7]

BRPF1B-Dependent Signaling Pathways

BRPF1B, as a core component of the MOZ/MORF HAT complexes, is integral to the regulation of gene expression programs involved in critical cellular processes such as hematopoiesis and osteoclastogenesis.

BRPF1B in Hematopoiesis

In hematopoietic stem cells, the BRPF1B-containing MOZ/MORF complex is essential for maintaining the expression of key transcription factors like HOXA9 and MECOM.[2] These factors are critical for normal blood cell development, and their dysregulation is a hallmark of acute myeloid leukemia (AML).[3][8] this compound, by inhibiting BRPF1B, can downregulate the expression of these oncogenes, suggesting a therapeutic potential for this class of inhibitors in AML.

BRPF1B_Hematopoiesis cluster_nucleus Nucleus cluster_complex MOZ/MORF Complex BRPF1B BRPF1B MOZ_MORF MOZ/MORF BRPF1B->MOZ_MORF ING5 ING5 BRPF1B->ING5 MEAF6 MEAF6 BRPF1B->MEAF6 Histone Acetylated Histones (e.g., H3K14ac, H3K23ac) BRPF1B->Histone Binds to MOZ_MORF->Histone Acetylation DNA DNA HOXA9_MECOM HOXA9, MECOM Gene Transcription DNA->HOXA9_MECOM Regulates PFI4 This compound PFI4->BRPF1B Inhibits Binding Cell_Proliferation Leukemic Cell Proliferation HOXA9_MECOM->Cell_Proliferation

BRPF1B-dependent pathway in hematopoiesis.
BRPF1B in Osteoclastogenesis

BRPF1B is also implicated in the differentiation of osteoclasts, the cells responsible for bone resorption. The transcription factors NFATc1 and c-Fos are master regulators of osteoclastogenesis.[9][10] Inhibition of BRPF family members has been shown to suppress the transcriptional programs required for osteoclast differentiation.[11] this compound can be used to investigate the specific role of BRPF1B in this process by examining its effect on the expression of NFATc1, c-Fos, and other osteoclast-specific genes.

BRPF1B_Osteoclastogenesis cluster_nucleus Nucleus cluster_complex MOZ/MORF Complex BRPF1B BRPF1B MOZ_MORF MOZ/MORF BRPF1B->MOZ_MORF ING5 ING5 BRPF1B->ING5 MEAF6 MEAF6 BRPF1B->MEAF6 Histone Acetylated Histones BRPF1B->Histone Binds to MOZ_MORF->Histone Acetylation DNA DNA NFATc1_cFos NFATc1, c-Fos Gene Transcription DNA->NFATc1_cFos Regulates PFI4 This compound PFI4->BRPF1B Inhibits Binding Osteoclast_Differentiation Osteoclast Differentiation NFATc1_cFos->Osteoclast_Differentiation

BRPF1B-dependent pathway in osteoclastogenesis.

Experimental Protocols

The following protocols provide a starting point for investigating BRPF1B-dependent pathways using this compound. Optimization may be required depending on the specific cell line and experimental conditions.

General Cell Culture and this compound Treatment
  • Cell Culture: Culture cells in their recommended growth medium and conditions.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM). Treat cells for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

Western Blotting

This protocol is for assessing changes in protein expression levels upon this compound treatment.

Western_Blot_Workflow start This compound Treated Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-BRPF1, anti-HOXA9) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection end Analysis detection->end

References

Troubleshooting & Optimization

PFI-4 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PFI-4, a potent and selective BRPF1 bromodomain inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and practical guidance for troubleshooting issues related to this compound's solubility.

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). Is this expected?

A1: Yes, this is expected. This compound is known to be poorly soluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in these solvents is generally not feasible and can lead to precipitation or the formation of a non-homogenous suspension.

Q2: My this compound solution, initially clear in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, occurs because the aqueous medium cannot maintain this compound in solution at the desired concentration. To prevent this, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it carefully into the final aqueous medium.

Key recommendations to minimize precipitation include:

  • Use a high-quality, anhydrous organic solvent for the stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[1][2]

  • Prepare a concentrated stock solution. This minimizes the volume of organic solvent added to your final aqueous solution.

  • Perform a serial dilution. Instead of a single large dilution, a stepwise dilution into the aqueous buffer can sometimes help.

  • Ensure rapid and thorough mixing. When adding the this compound stock solution to the aqueous buffer, vortex or mix vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Do not exceed the solubility limit. Be aware of the maximum soluble concentration of this compound in your final experimental conditions.

Q3: What is the recommended final concentration of DMSO in my cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Higher concentrations can adversely affect cell viability and experimental outcomes.

Q4: Are there any alternative solvents or strategies to improve the aqueous solubility of this compound?

A4: Yes, several strategies can be employed to improve the apparent solubility and stability of this compound in aqueous solutions for experimental use:

  • Co-solvents: For in vivo studies, formulations often include co-solvents such as PEG300 and surfactants like Tween-80. These can also be adapted for in vitro use in some cases, but their compatibility with your specific assay should be validated.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is one such example that has been used in formulations.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Quantitative Data: this compound Solubility

SolventSolubilityNotes
DMSO ~50 mMHigh solubility, suitable for stock solutions.[1]
Ethanol ~10 mMModerate solubility.[1]
Aqueous Buffers (e.g., PBS) Very Low / Practically InsolubleDirect dissolution is not recommended.

Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays

This protocol provides a step-by-step guide for preparing this compound stock and working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Target aqueous buffer or cell culture medium

Procedure:

Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass of this compound: The molecular weight of this compound is 380.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.8044 mg of this compound.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.8044 mg of this compound.

  • Dissolve the this compound: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Part 2: Preparation of a Working Solution in Aqueous Buffer/Medium

  • Thaw a stock solution aliquot: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the aqueous buffer: Warm your target aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).

  • Perform serial dilutions (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the stock solution in DMSO.

  • Dilute into the final aqueous solution:

    • Pipette the required volume of the this compound stock solution.

    • While vortexing the pre-warmed aqueous buffer, slowly add the this compound stock solution dropwise to the vortex. This ensures rapid mixing and minimizes the risk of precipitation.

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Use immediately: It is recommended to use the final working solution immediately after preparation to avoid potential precipitation or degradation over time.

Visualizations

BRPF1 Signaling Pathway and this compound Mechanism of Action

BRPF1_Pathway BRPF1 Signaling and this compound Inhibition PFI4 This compound BRPF1 BRPF1 Bromodomain PFI4->BRPF1 Inhibits HAT_Complex Active HAT Complex BRPF1->HAT_Complex Binds to and recruits MOZ_MORF MOZ/MORF (Histone Acetyltransferases) MOZ_MORF->HAT_Complex Component of Histone_Tail Acetylated Histone Tail (H3K23ac) Histone_Tail->BRPF1 Recognized by Chromatin Chromatin HAT_Complex->Chromatin Acetylation of Histones Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Alters structure to regulate transcription

Caption: this compound inhibits the BRPF1 bromodomain, disrupting histone acetylation and gene transcription.

Experimental Workflow for this compound Solution Preparation

PFI4_Workflow This compound Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -80°C Stock->Store Dilute Dilute in Aqueous Buffer (with vortexing) Stock->Dilute Working Final Working Solution Dilute->Working End Use Immediately in Assay Working->End

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for this compound Insolubility

Troubleshooting_Logic Troubleshooting this compound Insolubility Precipitation Precipitation Observed? DMSO_Conc Final DMSO > 0.1%? Precipitation->DMSO_Conc Yes Solution_OK Solution is likely OK. Proceed with caution. Precipitation->Solution_OK No Stock_Prep Stock Solution Prepared Correctly? DMSO_Conc->Stock_Prep No Reduce_DMSO Reduce DMSO concentration by using a more concentrated stock. DMSO_Conc->Reduce_DMSO Yes Remake_Stock Remake stock solution. Ensure anhydrous DMSO and complete dissolution. Stock_Prep->Remake_Stock No Improve_Dilution Improve dilution technique: - Use pre-warmed buffer - Add stock to vortexing buffer Stock_Prep->Improve_Dilution Yes

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing PFI-4 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PFI-4, a selective BRPF1B bromodomain inhibitor, to minimize cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing Protein 1, isoform B)[1]. BRPF1B is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF and HBO1 complexes. These complexes are involved in chromatin remodeling and gene transcription. This compound acts by binding to the acetyl-lysine binding pocket of the BRPF1B bromodomain, thereby preventing its interaction with acetylated histones and disrupting the function of the associated HAT complexes[2].

Q2: At what concentration is this compound expected to be non-toxic?

Based on available data, this compound has been shown to be non-toxic in U2OS (human bone osteosarcoma epithelial) cells at concentrations up to 50 µM[3]. However, it is crucial to note that cytotoxic effects can be cell-type dependent. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: What are the typical working concentrations for this compound in cellular assays?

Effective concentrations of this compound in cellular assays are typically in the range of 0.5 µM to 1 µM[3]. The cellular IC50 for this compound in a NanoBRET™ target engagement assay has been reported to be approximately 240 nM[3]. To minimize the risk of off-target effects and cytotoxicity, it is advisable to use the lowest concentration that elicits the desired biological effect.

Q4: Can this compound affect cell proliferation?

While some studies have reported that this compound did not inhibit cell growth and proliferation in specific contexts like osteoclast differentiation, its impact on proliferation can vary depending on the cell type and the concentration used. Since BRPF1 is involved in the regulation of genes related to the cell cycle, high concentrations or prolonged exposure to this compound could potentially impact cell proliferation[4]. It is therefore important to assess the effect of this compound on the proliferation of your specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, with a focus on mitigating cytotoxicity.

Issue Possible Cause Recommended Solution
High levels of cell death observed at the desired effective concentration. Cell-type sensitivity: The cell line you are using may be particularly sensitive to this compound.Perform a dose-response curve with a wider range of concentrations to identify a narrower effective and non-toxic window. Consider using a different cell line if the therapeutic window is too narrow.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the culture medium.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Off-target effects: At higher concentrations, this compound may inhibit other bromodomains or cellular targets, leading to toxicity.Use the lowest effective concentration of this compound possible. Refer to selectivity data to understand potential off-targets. This compound has shown weak interactions with BRD1 and CECR2[3].
Inconsistent results between experiments. This compound degradation: The stability of this compound in your experimental conditions may be a factor.Prepare fresh stock solutions of this compound regularly and store them properly as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Variability in cell health: The initial health and confluency of the cells can significantly impact their response to treatment.Standardize your cell culture procedures. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
No observable effect of this compound on the target. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit BRPF1B in your cell line.Gradually increase the concentration of this compound, while closely monitoring for any signs of cytotoxicity using the assays described below.
Poor cell permeability: Although this compound is cell-permeable, its uptake may vary between cell lines.There is no direct solution for this, but confirming target engagement within the cell (e.g., via a cellular thermal shift assay or NanoBRET™) can help determine if the inhibitor is reaching its target.

Data Presentation

Table 1: Summary of this compound Concentrations for In Vitro Use

ParameterConcentrationCell LineReference
Non-toxic Concentration Up to 50 µMU2OS[3]
Recommended Working Concentration ~1 µMGeneral[3]
Cellular IC50 (NanoBRET™) 240 nMU2OS[3]
FRAP Assay Concentration 500 nMU2OS[3]
Inhibition of Osteoclastogenesis 1.25 µMHuman primary monocytes

Experimental Protocols

To determine the optimal, non-toxic concentration of this compound for your experiments, it is essential to perform a cytotoxicity assay. Below are detailed protocols for three common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • This compound stock solution

  • Cells grown on coverslips or in chamber slides

  • Commercially available TUNEL assay kit (e.g., with fluorescent labeling)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with different concentrations of this compound for the desired time. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the kit's protocol.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP or a fluorescently labeled dUTP).

  • Detection: If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotides.

  • Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells (e.g., DAPI-stained nuclei).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Start cell_culture Culture specific cell line start->cell_culture pfi4_prep Prepare this compound serial dilutions start->pfi4_prep treatment Treat cells with this compound concentrations cell_culture->treatment pfi4_prep->treatment incubation Incubate for desired time period treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh tunel TUNEL Assay assay->tunel data_acq Measure absorbance/ fluorescence mtt->data_acq ldh->data_acq tunel->data_acq Image & Quantify analysis Calculate % Viability/ Cytotoxicity data_acq->analysis dose_response Generate dose-response curve analysis->dose_response optimal_conc Determine Optimal Non-Toxic Concentration dose_response->optimal_conc end End optimal_conc->end Proceed with experiments

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Signaling_Pathway Simplified BRPF1B Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_hat HAT Complex BRPF1B BRPF1B MOZ_MORF MOZ/MORF BRPF1B->MOZ_MORF scaffolds ING5 ING5 BRPF1B->ING5 scaffolds hEAF6 hEAF6 BRPF1B->hEAF6 scaffolds Chromatin Chromatin BRPF1B->Chromatin associates with Histone Histone Tail (with Acetylated Lysine) MOZ_MORF->Histone acetylates MOZ_MORF->Chromatin associates with ING5->Chromatin associates with hEAF6->Chromatin associates with Histone->BRPF1B binds to Gene_Transcription Gene Transcription (Cell Cycle, etc.) Chromatin->Gene_Transcription leads to PFI4 This compound PFI4->BRPF1B inhibits binding to acetylated lysine

Caption: this compound inhibits the BRPF1B scaffolding protein in the HAT complex.

Troubleshooting_Tree Troubleshooting High Cytotoxicity with this compound start High Cytotoxicity Observed q1 Is the final solvent concentration <0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the this compound concentration as low as possible? a1_yes->q2 s1 Run solvent control. Reduce solvent concentration. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the cell line known to be sensitive? a2_yes->q3 s2 Perform a dose-response to find the lowest effective concentration. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider using a more resistant cell line or shorten exposure time. a3_yes->s3 s4 Investigate potential off-target effects. Review literature for your specific cell line. a3_no->s4

References

identifying and mitigating off-target effects of PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of PFI-4, a potent and selective inhibitor of the BRPF1B bromodomain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical probe that selectively inhibits the bromodomain of BRPF1B (Bromodomain and PHD Finger Containing 1B)[1][2][3]. BRPF1B is a scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription[1]. This compound binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain, thereby disrupting its interaction with acetylated histones[2][4].

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of the BRPF1B bromodomain. This leads to the displacement of BRPF1B from chromatin, as demonstrated in cellular assays such as Fluorescence Recovery After Photobleaching (FRAP) and NanoBRET™ Target Engagement assays[1]. In U2OS cells, this compound has been shown to reduce the recovery time of a GFP-tagged BRPF1B construct in FRAP experiments and to displace BRPF1B from histone H3.3 in NanoBRET assays[1].

Q3: What are the known off-targets of this compound?

While this compound is highly selective for BRPF1B, it has been shown to have weak interactions with other proteins. The most notable off-targets identified are BRD1 (BRPF2) and CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2)[1]. However, this compound exhibits significant selectivity for BRPF1B over these off-targets[1].

Q4: What are the potential downstream consequences of these off-target interactions?

Inhibition of CECR2 by this compound could potentially impact NF-κB signaling pathways. CECR2 has been shown to promote breast cancer metastasis by enhancing NF-κB signaling[5][6]. Therefore, off-target inhibition of CECR2 by this compound might lead to unintended effects on inflammatory and immune responses. The downstream effects of the weak interaction with BRD1 are less characterized but could potentially influence the activity of HAT complexes associated with BRD1.

Q5: What is the recommended working concentration for this compound in cell-based assays?

The recommended concentration for this compound in cellular assays is typically around 1 µM[1]. It has been shown to be non-toxic in U2OS cells at concentrations up to 50 µM[1]. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cellular activity of this compound Compound instability: this compound may be unstable in your specific cell culture medium or experimental conditions.Prepare fresh stock solutions of this compound in DMSO for each experiment. Minimize the time the compound is in aqueous solutions.
Low cell permeability: Although reported to be cell-permeable, permeability can vary between cell lines.Consider using a permeabilization agent like digitonin for initial experiments to confirm target engagement inside the cell.
Incorrect concentration: The effective concentration may be cell-type dependent.Perform a dose-response curve (e.g., 0.1 - 10 µM) to determine the optimal working concentration for your specific cell line and assay.
High background or non-specific effects observed Off-target effects: At higher concentrations, off-target effects on proteins like BRD1 and CECR2 may become more pronounced.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a negative control compound with a similar chemical scaffold but is inactive against BRPF1B.
Compound precipitation: this compound may precipitate in aqueous solutions, leading to non-specific effects.Ensure complete dissolution of the this compound stock in DMSO. When diluting into aqueous buffers, vortex thoroughly and visually inspect for any precipitation.
Inconsistent results between experiments Variability in cell culture: Cell passage number, confluency, and overall health can impact experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inconsistent compound handling: Freeze-thaw cycles of the this compound stock solution can lead to degradation.Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles.
Unexpected phenotypic changes Undocumented off-target effects: this compound may have off-target effects that have not yet been characterized.Perform target validation experiments using techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of BRPF1B to confirm that the observed phenotype is on-target.
Activation of compensatory signaling pathways: Inhibition of BRPF1B may lead to the activation of other signaling pathways that compensate for its loss of function.Use pathway analysis tools (e.g., proteomics, transcriptomics) to investigate changes in other signaling pathways upon this compound treatment.

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Selectivity

TargetAssay TypeIC50 / KdSelectivity vs. BRPF1BReference
BRPF1B ITCKd = 13 nM-[1]
AlphaScreenIC50 = 172 nM-[7]
Cell-free assayIC50 = 80 nM-[4]
BRPF2 (BRD1) ITCKd = 775 nM60-fold[1]
AlphaScreenIC50 = 3600 nM21-fold[1]
Cell-free assayIC50 = 7.9 µM99-fold[8]
BRPF3 Cell-free assayIC50 > 10 µM> 125-fold[8]
CECR2 ITCKd = 2350 nM181-fold[1]
BRD4 (1) -IC50 > 10 µM> 58-fold[7]

Table 2: this compound Cellular Activity

Assay TypeCell LineParameterValueReference
NanoBRET™U2OSCellular IC50240 nM[1]
FRAPU2OSEffective Concentration500 nM[1]
Osteoclastogenesis InhibitionHuman OsteoclastsEffective Concentration1.25 µM[7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control at 4°C.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for BRPF1B.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble BRPF1B as a function of temperature for both this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.

Kinase Profiling for Off-Target Identification

A broad kinase screen is essential to identify potential off-target kinase interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., Eurofins DiscoverX, Promega).

  • Binding or Activity Assay: The service will typically perform either a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results are usually presented as a percentage of inhibition or binding relative to a control. Significant inhibition of a kinase other than the intended target indicates a potential off-target interaction that requires further validation.

Proteomics-Based Off-Target Identification

Mass spectrometry-based proteomics can provide an unbiased view of the proteins that interact with this compound in a cellular context.

Methodology:

  • Affinity-Based Pulldown:

    • Synthesize a biotinylated or otherwise tagged version of this compound.

    • Incubate the tagged this compound with cell lysate.

    • Use streptavidin beads (for biotinylated this compound) to pull down the compound and its interacting proteins.

    • Elute the bound proteins from the beads.

  • Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database search engine.

    • Proteins that are significantly enriched in the this compound pulldown compared to a control pulldown (e.g., with beads alone or with a tagged inactive compound) are potential off-targets.

Visualizations

PFI4_On_Target_Pathway cluster_nucleus Nucleus PFI4 This compound BRPF1B BRPF1B PFI4->BRPF1B Inhibits HAT_complex HAT Complex (e.g., MOZ/MORF) BRPF1B->HAT_complex Scaffolds Acetylated_Histones Acetylated Histones BRPF1B->Acetylated_Histones Binds to HAT_complex->Acetylated_Histones Acetylation Chromatin Chromatin Acetylated_Histones->Chromatin Remodels Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Enables PFI4_Off_Target_Workflow cluster_identification Off-Target Identification cluster_validation Off-Target Validation cluster_mitigation Mitigation Strategies Kinase_Profiling Kinase Profiling Biochemical_Assays Biochemical Assays (IC50/Kd determination) Kinase_Profiling->Biochemical_Assays Proteomics Proteomics (Affinity Pulldown-MS) Proteomics->Biochemical_Assays CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Assays Cellular Target Engagement (NanoBRET, FRAP) CETSA->Cellular_Assays Biochemical_Assays->Cellular_Assays Target_Knockdown Genetic Validation (siRNA/CRISPR) Cellular_Assays->Target_Knockdown Dose_Optimization Use Minimal Effective Dose Target_Knockdown->Dose_Optimization Negative_Control Use Inactive Control Compound Target_Knockdown->Negative_Control Orthogonal_Approach Confirm with Orthogonal Methods Target_Knockdown->Orthogonal_Approach

References

addressing poor cell permeability of PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PFI-4, a potent and selective BRPF1B bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on addressing issues related to its cellular permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a small molecule inhibitor that selectively targets the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B). BRPF1B is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF complexes.[1][2] By inhibiting the BRPF1B bromodomain, this compound disrupts the interaction between the HAT complex and acetylated histones, leading to downstream effects on gene transcription.[3][4]

Q2: Some datasheets describe this compound as "cell-permeable," yet I am observing a weak or non-existent cellular response. What could be the issue?

A2: While this compound is designed to be cell-permeable, its effectiveness can be highly dependent on the cell type, experimental conditions, and the specific endpoint being measured. The term "cell-permeable" can be relative, and for some cell lines or assays, the intracellular concentration of this compound may not reach the threshold required for a robust biological effect. Factors such as efflux pump activity, compound solubility in media, and incubation time can all influence the effective intracellular concentration.

Q3: How can I quantitatively assess the cell permeability of this compound in my experimental system?

A3: A common method to quantitatively assess the permeability of a compound is the Caco-2 permeability assay. This assay uses a monolayer of Caco-2 cells, which are derived from a human colorectal adenocarcinoma, as a model of the intestinal epithelium.[5][6] The output of this assay is the apparent permeability coefficient (Papp), which can be used to classify compounds as having low, moderate, or high permeability.

Q4: What are typical Papp values and how do they classify a compound's permeability?

A4: The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses a cell monolayer. The classification of permeability based on Papp values is generally as follows:

Permeability ClassPapp Value (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High > 10Well-absorbed (70-100%)[7]
Moderate 1 - 10Moderately absorbed (20-70%)[7]
Low < 1Poorly absorbed (0-20%)[7]

Q5: What are some general strategies to improve the cellular uptake of this compound if I suspect poor permeability is an issue?

A5: If poor cell permeability is suspected, several strategies can be employed to enhance the intracellular delivery of this compound. These include:

  • Nanoformulation: Encapsulating this compound in nanoparticles, such as lipid nanoparticles or polymeric micelles, can improve its solubility and facilitate cellular uptake.

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic and cell-permeable prodrug can enhance its ability to cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active this compound.

  • Use of Permeability Enhancers: Certain non-toxic excipients can be co-administered with this compound to transiently increase the permeability of the cell membrane.

Troubleshooting Guide: Addressing Poor Cell Permeability of this compound

This guide provides a step-by-step approach to troubleshooting experiments where this compound is showing lower than expected efficacy, potentially due to poor cell permeability.

dot

Troubleshooting_Poor_Cell_Permeability_of_PFI4 start Start: Weak or no cellular response to this compound q1 Is this compound solubility in media confirmed? start->q1 solubility_check Action: Check for precipitation in media. Consider use of a co-solvent (e.g., DMSO). q1->solubility_check No q2 Have you confirmed target engagement in cells? q1->q2 Yes solubility_check->q1 cetsa Action: Perform a Cellular Thermal Shift Assay (CETSA). q2->cetsa No target_engaged Target Engaged q2->target_engaged Yes cetsa->target_engaged target_not_engaged Target Not Engaged cetsa->target_not_engaged q3 Have you assessed cell permeability? target_engaged->q3 target_not_engaged->start Re-evaluate experiment permeability_assay Action: Perform a Caco-2 permeability assay. q3->permeability_assay No high_papp High Permeability (Papp > 10) q3->high_papp Yes, High low_papp Low Permeability (Papp < 1) q3->low_papp Yes, Low permeability_assay->high_papp permeability_assay->low_papp high_papp->start Permeability is not the issue. Investigate other factors (e.g., downstream signaling). strategies Action: Implement strategies to enhance permeability. low_papp->strategies nano Nanoformulation strategies->nano prodrug Prodrug Approach strategies->prodrug enhancers Permeability Enhancers strategies->enhancers reassess Re-assess cellular response nano->reassess prodrug->reassess enhancers->reassess

Caption: Troubleshooting workflow for addressing poor cell permeability of this compound.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 12-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for this compound quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing the final concentration of this compound (e.g., 10 µM) and Lucifer yellow to the apical (upper) chamber. c. Add 1.5 mL of HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking (50 rpm). e. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a 200 µL aliquot from the basolateral chamber and replace it with fresh HBSS.

  • Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer yellow to assess monolayer integrity throughout the experiment.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of this compound in the apical chamber (µmol/cm³).

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its target protein, BRPF1B, within intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against BRPF1B

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO for 1-2 hours.

  • Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Normalize the protein concentration for all samples. d. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for BRPF1B.

  • Data Interpretation: A positive target engagement will result in a thermal shift, meaning that the BRPF1B protein in the this compound-treated cells will be more stable at higher temperatures compared to the DMSO-treated cells. This will be observed as a stronger band for BRPF1B at higher temperatures in the this compound-treated samples on the Western blot.

BRPF1B Signaling Pathway

BRPF1B is a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating specific lysine residues on histone tails, which in turn influences chromatin structure and gene expression. This compound inhibits the bromodomain of BRPF1B, preventing the "reading" of acetylated histone marks and disrupting the recruitment and activity of the HAT complex at target gene promoters.

dot

BRPF1B_Signaling_Pathway pfi4 This compound brpf1b BRPF1B Bromodomain pfi4->brpf1b inhibits hat_complex MOZ/MORF HAT Complex brpf1b->hat_complex recruits histones Acetylated Histones hat_complex->histones binds to chromatin Chromatin hat_complex->chromatin acetylates histones->chromatin are part of gene_transcription Gene Transcription chromatin->gene_transcription regulates downstream Downstream Targets (e.g., E2F2, EZH2) gene_transcription->downstream activates

Caption: this compound inhibits the BRPF1B bromodomain, disrupting the MOZ/MORF HAT complex and downstream gene transcription.

References

PFI-4 Technical Support Center: Preventing Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PFI-4, a potent and selective BRPF1 bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent experimental outcomes can be a significant indicator of compound instability. This compound, like many small molecules, can be susceptible to degradation under certain experimental conditions. Factors such as buffer composition, pH, temperature, and light exposure can all contribute to the breakdown of the compound, leading to a lower effective concentration and variable results.

Q2: What are the primary pathways through which this compound might degrade in my experimental buffer?

A2: this compound possesses a benzamide functional group, which can be susceptible to hydrolysis, especially under non-neutral pH conditions. This chemical reaction breaks the amide bond, yielding a carboxylic acid and an amine, thereby inactivating the molecule.[1] The benzimidazolone core, while generally stable, could also be subject to degradation under harsh conditions.

Q3: How does the pH of my experimental buffer affect this compound stability?

A3: The pH of your buffer is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the benzamide group in this compound.[1] It is generally recommended to maintain a pH close to neutral (pH 7.2-7.4) for optimal stability, unless your specific experimental protocol requires otherwise.

Q4: Can common buffer components interact with and degrade this compound?

A4: While direct interactions with common buffer salts like those in PBS (phosphate-buffered saline), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are not widely reported for this compound, the overall buffer environment, including its ionic strength and the presence of other additives, can influence stability. It is crucial to use high-purity, freshly prepared buffers.

Q5: I prepare my this compound working solutions in cell culture medium containing serum. Can serum components affect its stability?

A5: Serum contains a complex mixture of proteins, including enzymes, that could potentially bind to or metabolize this compound.[2][3] Protein binding can reduce the free concentration of the inhibitor available to interact with its target. While specific data on this compound and serum interactions are limited, it is a factor to consider, especially in long-term cell culture experiments.

Q6: How can I minimize this compound degradation in my experiments?

A6: To minimize degradation, we recommend the following best practices:

  • Buffer Preparation: Use freshly prepared buffers with high-purity reagents.

  • pH Control: Maintain a pH as close to neutral as possible (pH 7.2-7.4).

  • Temperature: Prepare working solutions fresh for each experiment and avoid prolonged storage at room temperature. If short-term storage is necessary, keep solutions on ice. For longer-term storage, follow the supplier's recommendations, which is typically in DMSO at -20°C or -80°C.

  • Light Protection: Protect this compound stock and working solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.

  • Stock Solutions: Prepare concentrated stock solutions in a non-aqueous, inert solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions from the DMSO stock immediately before use. Do not store aqueous solutions for extended periods.

Troubleshooting Guides

Problem: I suspect this compound is degrading in my buffer.

Solution:

  • Confirm Degradation: The most reliable way to confirm degradation is to analyze the concentration of this compound in your buffer over time using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluate Buffer Conditions:

    • pH: Measure the pH of your buffer. If it is outside the optimal range of 7.2-7.4, consider adjusting it or using a different buffering agent.

    • Buffer Age: Prepare fresh buffer and repeat the experiment.

  • Assess Storage and Handling:

    • Review your procedure for preparing and storing stock and working solutions. Ensure you are following the best practices outlined in the FAQs.

  • Perform a Stability Study: Conduct a simple stability study by incubating this compound in your experimental buffer under your typical experimental conditions (temperature, light exposure) and measure its concentration at different time points.

Data Presentation

Table 1: General Stability of this compound Under Various Conditions (Qualitative)

ConditionStability RecommendationRationale
pH Neutral (7.2-7.4) is optimal. Avoid strongly acidic or basic conditions.The benzamide group is susceptible to hydrolysis at non-neutral pH.[1]
Temperature Prepare fresh working solutions. Store stock solutions at -20°C or -80°C.Higher temperatures can accelerate chemical degradation.
Light Protect from light.Photodegradation is a potential risk for many small molecules.
Buffer Type PBS, Tris, HEPES are generally acceptable. Use high-purity reagents.While direct reactivity is low, the overall buffer environment matters.
Additives (e.g., Serum) Use with caution in long-term incubations. Consider control experiments.Serum proteins may bind to or metabolize this compound.[2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for quantifying this compound. The specific parameters may need to be optimized for your instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute this compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorbance maximum of this compound (consult supplier information or determine experimentally).

  • Standard Curve: Prepare a standard curve of this compound in the mobile phase at known concentrations to quantify the amount in your experimental samples.

  • Sample Preparation: Dilute your experimental samples in the mobile phase to a concentration that falls within the range of your standard curve.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol, based on ICH guidelines, can help you understand the degradation profile of this compound under stress conditions.[4][5][6][7][8]

  • Prepare this compound Solutions: Prepare solutions of this compound in your experimental buffer at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add a small amount of dilute HCl to adjust the pH to ~1-2. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add a small amount of dilute NaOH to adjust the pH to ~12-13. Incubate at room temperature for a set period.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound solution to a controlled light source as per ICH Q1B guidelines.[4][5][6][7][8] Include a dark control stored under the same conditions.

  • Analysis: At each time point, take an aliquot of the solution, neutralize it if necessary, and analyze the concentration of this compound and the appearance of any degradation products using HPLC or LC-MS/MS.

Visualizations

PFI4_Degradation_Pathway PFI4 This compound (Active Inhibitor) Hydrolysis Hydrolysis (Acid or Base Catalyzed) PFI4->Hydrolysis pH, Temperature Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Cleavage of Benzamide Bond

Potential Degradation Pathway of this compound.

References

dealing with lot-to-lot variability of PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PFI-4, a potent and selective inhibitor of the BRPF1 bromodomain. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, including lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger containing protein 1) bromodomain.[1][2] Its mechanism of action involves binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby disrupting its interaction with acetylated histones.[1] This interference with BRPF1 function modulates the activity of associated histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF complex, leading to changes in gene expression.[3][4]

Q2: What is the primary cellular target of this compound?

A2: The primary cellular target of this compound is the bromodomain of BRPF1.[1] this compound exhibits high selectivity for BRPF1 over other bromodomains, including BRPF2, BRPF3, and members of the BET (Bromodomain and Extra-Terminal) family like BRD4.[5]

Q3: What are the known downstream effects of this compound treatment?

A3: By inhibiting BRPF1, this compound can modulate the expression of various genes involved in cell cycle progression and oncogenesis.[3][4] BRPF1 is known to be a master regulator of key oncogenes such as MYC, E2F2, and EZH2.[3] Therefore, treatment with this compound can lead to the downregulation of these critical cancer-associated genes. In some cancer models, this compound has been shown to sensitize cells to chemotherapy.[6]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO and ethanol.[5] Stock solutions in DMSO can be prepared at concentrations of 10-50 mM. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

Q5: What is lot-to-lot variability and why is it a concern for this compound?

A5: Lot-to-lot variability refers to the differences in the purity, potency, or other chemical and physical properties of a compound between different manufacturing batches. This can be a significant concern for chemical probes like this compound as it can lead to inconsistent experimental results and affect the reproducibility of scientific findings.

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide provides potential causes and solutions for common problems, with a focus on addressing lot-to-lot variability.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Lot-to-lot variability in this compound potency. 2. Inconsistent cell passage number or health.3. Variation in assay conditions (e.g., incubation time, cell density).4. Improper storage and handling of this compound stock solutions.1. Validate each new lot of this compound. Perform a dose-response curve and compare the IC50 value to a previously validated lot or the value reported by the manufacturer. Consider performing a quality control assay (see Experimental Protocols section).2. Use cells within a consistent passage number range and ensure high viability before each experiment.3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.4. Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C. Protect from light.
Unexpected off-target effects 1. Presence of impurities in the this compound lot. 2. High concentrations of this compound leading to non-specific activity.3. The cellular context may reveal previously unknown off-targets.1. Check the Certificate of Analysis (CoA) for the purity of the lot. If in doubt, consider analytical chemistry techniques (e.g., LC-MS) to assess purity.2. Use the lowest effective concentration of this compound as determined by a dose-response experiment. Include a structurally related inactive control if available.3. Perform target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is interacting with BRPF1 in your cellular model.
No observable phenotype or effect 1. Inactive or degraded this compound. 2. The biological system is not dependent on BRPF1 activity.3. Insufficient cellular uptake of this compound.4. Incorrect assay design or endpoint measurement.1. Verify the activity of your this compound lot using a biochemical or cellular quality control assay.2. Confirm BRPF1 expression in your cell line or model system. Consider using a positive control cell line known to be sensitive to BRPF1 inhibition.3. Confirm target engagement using CETSA. If uptake is an issue, consider alternative delivery methods or longer incubation times.4. Ensure your assay is sensitive enough to detect the expected biological effect. Measure a direct downstream target of BRPF1 activity, such as the expression of a known target gene (e.g., MYC).
Precipitation of this compound in cell culture media 1. Poor solubility of this compound at the working concentration. 2. High final concentration of DMSO in the media.1. Do not exceed the recommended final concentration of this compound. Prepare intermediate dilutions in serum-free media before adding to the final culture. Sonication may aid in solubilization of the stock solution.2. Ensure the final DMSO concentration in your cell culture media is typically ≤ 0.1% to avoid both solubility issues and solvent-induced toxicity.

Data Presentation

Certificate of Analysis (CoA) - Illustrative Example

Since an official Certificate of Analysis for a specific lot of this compound is not publicly available, the following table provides an example of the kind of data you should expect from a reputable supplier. Always refer to the CoA provided with your specific lot.

Parameter Specification Result (Example Lot) Method
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥98%99.5%High-Performance Liquid Chromatography
Identity (¹H-NMR) Conforms to structureConformsNuclear Magnetic Resonance
Mass Spectrum (LC-MS) Conforms to molecular weight (380.44 g/mol )381.2 [M+H]⁺Liquid Chromatography-Mass Spectrometry
IC50 (BRPF1 TR-FRET) Report Value85 nMTime-Resolved Fluorescence Resonance Energy Transfer
Solubility (DMSO) ≥17 mg/mLConformsVisual
Residual Solvents As per ICH Q3CMeets requirementsGas Chromatography

Experimental Protocols

Quality Control: In Vitro BRPF1 Biochemical Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the BRPF1 bromodomain interaction with an acetylated histone peptide. This can be used to validate the potency of a new lot of this compound.

Materials:

  • Recombinant BRPF1 bromodomain protein (tagged with GST or His)

  • Biotinylated histone H4 acetylated at lysine 8 (H4K8ac) peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • This compound (from new and reference lots)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed concentration of BRPF1 protein and H4K8ac peptide to the wells of the 384-well plate.

  • Add the diluted this compound or DMSO control to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add the europium-labeled antibody and streptavidin-APC to the wells.

  • Incubate at room temperature for 60 minutes in the dark.

  • Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor emission and plot the results against the this compound concentration to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that this compound is binding to its target, BRPF1, within a cellular context.[1]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents (antibodies against BRPF1 and a loading control like GAPDH)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration or DMSO for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble BRPF1 at each temperature by Western blotting.

  • A shift in the melting curve of BRPF1 in the this compound treated samples compared to the DMSO control indicates target engagement.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus PFI4 This compound BRPF1 BRPF1 PFI4->BRPF1 Inhibits HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex Scaffolds Acetylated_Histones Acetylated Histones BRPF1->Acetylated_Histones Binds to Histones Histones HAT_complex->Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., MYC, E2F2, EZH2) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: BRPF1 Signaling Pathway and this compound Inhibition.

QC_Workflow cluster_lot_validation New Lot of this compound Validation Workflow New_Lot Receive New Lot of this compound CoA_Review Review Certificate of Analysis New_Lot->CoA_Review Biochemical_Assay Biochemical Assay (e.g., TR-FRET) CoA_Review->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., CETSA) CoA_Review->Cellular_Assay Compare_Data Compare to Reference Lot Biochemical_Assay->Compare_Data Cellular_Assay->Compare_Data Decision Accept or Reject Lot Compare_Data->Decision

Caption: Quality Control Workflow for this compound Lot Validation.

References

what to do when PFI-4 is inactive in a cellular assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BRPF1 bromodomain inhibitor, PFI-4. If you are observing that this compound is inactive in your cellular assay, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes are involved in chromatin remodeling and gene transcription. This compound binds to the bromodomain of BRPF1, preventing it from recognizing and binding to acetylated lysine residues on histone tails. This disruption of BRPF1 function leads to downstream effects on gene expression.

Q2: I am not seeing any effect of this compound in my cellular assay. What are the possible reasons?

There are several potential reasons why this compound may appear inactive in a cellular assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological context of your specific cell system. Our troubleshooting guide below will walk you through a systematic approach to identify the root cause.

Q3: What is the recommended concentration range for this compound in a cellular assay?

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, a general starting point is in the range of 0.1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide: this compound Inactivity

If you are experiencing a lack of activity with this compound in your cellular assay, follow these troubleshooting steps to diagnose the potential issue.

Step 1: Verify Compound Integrity and Handling

The first step is to ensure that the this compound compound you are using is of high quality and has been handled and stored correctly.

Troubleshooting Questions:

  • Is the this compound from a reputable source?

    • Recommendation: Always source chemical probes from trusted suppliers who provide comprehensive quality control data.

  • How was the this compound stored?

    • Recommendation: this compound should be stored as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1][2][3][4]

  • Has the solubility of this compound in your solvent been confirmed?

    • Recommendation: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound can lead to a loss of activity.

  • Could the compound have degraded?

    • Recommendation: If there is any doubt about the integrity of the compound, it is best to obtain a fresh batch.

Summary of this compound Properties:

PropertyValueSource
Molecular Weight 380.44 g/mol N/A
Solubility (DMSO) ≥ 10 mg/mLN/A
Storage (Powder) -20°C[1][2][3][4]
Storage (Stock Solution) -80°C (in DMSO)[1][2][3][4]
Step 2: Confirm Target Engagement in Your Cells

It is crucial to verify that this compound is entering the cells and binding to its intended target, BRPF1.

Experimental Workflow for Target Engagement:

target_engagement_workflow start Start: This compound inactive in functional assay te_assay Perform Target Engagement Assay start->te_assay nano_bret NanoBRET™ Assay te_assay->nano_bret Option 1 cetsa Cellular Thermal Shift Assay (CETSA) te_assay->cetsa Option 2 western Co-immunoprecipitation followed by Western Blot te_assay->western Option 3 outcome Assess Target Binding nano_bret->outcome cetsa->outcome western->outcome binding Binding Confirmed: Proceed to Step 3 outcome->binding Yes no_binding No Binding: Troubleshoot Compound Permeability/Stability (Step 1) outcome->no_binding No

A workflow to confirm this compound target engagement.

Recommended Experiment: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a highly sensitive method to quantify the binding of a small molecule to its target protein within living cells.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Transfect cells with a vector expressing BRPF1 fused to NanoLuc® luciferase.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the BRPF1 bromodomain.

    • Dispense the cell suspension into a 96-well plate.

    • Add varying concentrations of this compound to the wells.

  • Data Acquisition:

    • Incubate the plate for 2 hours at 37°C.

    • Add the NanoBRET™ substrate.

    • Measure the luminescence and fluorescence signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (fluorescence/luminescence).

    • A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.

Step 3: Investigate Downstream Signaling

If target engagement is confirmed, the next step is to determine if the binding of this compound to BRPF1 is leading to the expected downstream biological effects.

BRPF1 Signaling Pathway:

brpf1_pathway cluster_nucleus Nucleus PFI4 This compound BRPF1 BRPF1 PFI4->BRPF1 Inhibits HAT MOZ/MORF HAT Complex BRPF1->HAT Scaffolds Histones Histones HAT->Histones Acetylation AcHistones Acetylated Histones Histones->AcHistones Chromatin Chromatin Remodeling AcHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription cMyc c-Myc (oncogene) Transcription->cMyc Upregulates p21 p21 (cell cycle inhibitor) Transcription->p21 Downregulates CellCycle Cell Cycle Progression cMyc->CellCycle Promotes p21->CellCycle Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Influences

Simplified BRPF1 signaling pathway.

Recommended Experiment: Western Blot for Downstream Markers

A common downstream effect of BET bromodomain inhibitor activity is the regulation of oncogenes like c-Myc and cell cycle inhibitors like p21.

Detailed Protocol: Western Blot

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Expected Results:

TargetExpected Change with this compound Treatment
c-Myc Decrease in protein expression[5]
p21 Increase in protein expression[6]
Step 4: Assess Cell Viability and Cytotoxicity

If downstream signaling is affected as expected, but you are not observing the desired phenotypic outcome (e.g., cell death), it's important to use a sensitive and appropriate assay to measure cell viability or cytotoxicity.

Recommended Experiment: ATP-Based Viability Assay

Assays that measure intracellular ATP levels are a sensitive indicator of cell viability.

Detailed Protocol: ATP-Based Viability Assay

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat cells with a serial dilution of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a lytic reagent that releases ATP from the cells.

    • Add a luciferase/luciferin substrate solution.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the number of viable cells.

    • Calculate the IC50 value of this compound.

This compound Cellular Activity Data:

Cell LineAssay TypeIC50 (µM)Reference
U251 (glioma) CCK-8~5[7]
U87-MG (glioma) CCK-8~7[7]
TNBC cells Growth inhibitionLow nM range[8]
Step 5: Consider Biological Context and Resistance Mechanisms

If all of the above steps have been performed and this compound still appears inactive, it is possible that your specific cell line or experimental model has intrinsic or acquired resistance to BET inhibitors.

Potential Reasons for Resistance:

  • Low BRPF1 Expression: Your cells may not express sufficient levels of BRPF1 for this compound to have a significant effect.

  • Redundancy of BET Family Members: Other BET family members (e.g., BRD4) may compensate for the inhibition of BRPF1.[9]

  • Alternative Signaling Pathways: The cellular phenotype you are measuring may be primarily driven by pathways that are independent of BRPF1.

  • Drug Efflux Pumps: The cells may be actively pumping this compound out, preventing it from reaching its intracellular target.

Further Investigative Steps:

  • Measure BRPF1 expression levels in your cell line via qPCR or Western blot.

  • Investigate the effects of other BET inhibitors that target different family members.

  • Perform a literature search for known resistance mechanisms to BET inhibitors in your specific cancer type or cell line.

References

Managing Cellular Stress Responses Induced by PFI Bromodomain Inhibitors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available for a specific small molecule inhibitor designated "PFI-4" is limited. This guide focuses on the well-characterized PFI family of BET bromodomain inhibitors, primarily PFI-1 and PFI-3, as their mechanisms of inducing cellular stress and the subsequent experimental troubleshooting are expected to be highly similar.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing cellular stress responses induced by PFI bromodomain inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with PFI inhibitors.

QuestionAnswer
1. My cells are not showing the expected apoptotic phenotype after PFI-1 treatment. What could be wrong? Several factors could contribute to this. Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. For example, the MV4;11 cell line is sensitive to PFI-1, while the K-562 cell line is relatively insensitive.[1] Compound Integrity: Ensure the PFI-1 compound is properly stored and has not degraded. We recommend preparing fresh stock solutions. Assay Timing: The induction of apoptosis is time-dependent. Analyze apoptosis at different time points (e.g., 24, 48, 72 hours) to capture the optimal window. Off-Target Effects: While PFI-1 is highly selective for BET bromodomains, consider potential off-target effects in your cell line that might interfere with the apoptotic pathway.
2. I am observing significant off-target effects with my PFI inhibitor. How can I minimize these? Concentration: Use the lowest effective concentration of the PFI inhibitor as determined by a dose-response experiment. Controls: Use appropriate controls, such as a structurally related inactive compound or a different class of BET inhibitor, to distinguish on-target from off-target effects. Selectivity Profile: Be aware of the selectivity profile of your specific PFI inhibitor. For instance, PFI-1 shows high selectivity for BET family bromodomains, with weaker interactions observed for bromodomains in CBP/EP300.[1]
3. How can I confirm that PFI-1 is engaging its target (BRD4) in my cells? A Fluorescence Recovery After Photobleaching (FRAP) assay can be used to demonstrate the displacement of BRD4 from chromatin by PFI-1 in live cells.[1][2] This involves transfecting cells with a GFP-tagged BRD4 and measuring the fluorescence recovery rate after photobleaching a specific nuclear region in the presence and absence of PFI-1. A faster recovery rate indicates displacement of BRD4 from the less mobile chromatin-bound state.
4. What is the expected effect of PFI-1 on c-Myc and Aurora B kinase expression? In sensitive cell lines like MV4;11, PFI-1 treatment leads to a significant downregulation of both c-Myc and Aurora B kinase protein levels.[1] This is a key downstream effect of BET bromodomain inhibition.
5. My PFI-3 experiment is not showing sensitization of cancer cells to DNA-damaging agents. What should I check? SWI/SNF Dependence: The sensitizing effect of PFI-3 is dependent on the cancer cells' reliance on the SWI/SNF chromatin remodeling complex for DNA repair. This effect may not be observed in cell lines where this pathway is not critical. Drug Combination Schedule: The timing of PFI-3 and the DNA-damaging agent co-treatment is crucial. Optimizing the pre-incubation time with PFI-3 before adding the DNA-damaging agent may be necessary. Concentration of DNA-Damaging Agent: Ensure that the concentration of the DNA-damaging agent is appropriate to induce a measurable level of DNA damage that can be potentiated by PFI-3.

Quantitative Data Summary

The following tables summarize key quantitative data for PFI-1 and PFI-3 to aid in experimental design.

Table 1: PFI-1 Inhibitory and Dissociation Constants

TargetAssay TypeValueReference
BRD4(1)IC50 (ALPHA screen)220 nM[1][2]
BRD2(1)IC50 (ALPHA screen)98 nM[2][3]
BRD4(1)KD (ITC)47.4 ± 2.5 nM[2]
BRD4(2)KD (ITC)194.9 ± 6 nM[2]

Table 2: PFI-3 Dissociation Constants

TargetAssay TypeValue
SMARCA2Kd110 nM
SMARCA4Kd72 nM
PB1(5)Kd55 nM

Detailed Experimental Protocols

Here are detailed protocols for key experiments used to characterize the cellular effects of PFI inhibitors.

Protocol 1: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • PFI inhibitor (e.g., PFI-1)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of the PFI inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, harvest the cells by trypsinization and collect the supernatant containing any floating cells. Combine with the adherent population.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells of interest

  • PFI inhibitor (e.g., PFI-1)

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the PFI inhibitor as described in Protocol 1.

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark. The RNase A is crucial for degrading RNA, which can also be stained by PI and interfere with the DNA content analysis.

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to PFI inhibitor research.

PFI1_Signaling_Pathway PFI1 PFI-1 BET BET Bromodomains (BRD2, BRD3, BRD4) PFI1->BET Inhibits AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to TranscriptionFactors Transcription Factors (e.g., c-Myc) BET->TranscriptionFactors Recruits Chromatin Chromatin AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., MYC, Aurora B) TranscriptionFactors->GeneExpression Activates CellCycleArrest G1 Cell Cycle Arrest GeneExpression->CellCycleArrest Leads to Apoptosis Apoptosis GeneExpression->Apoptosis Leads to

Caption: PFI-1 Signaling Pathway.

PFI3_Signaling_Pathway PFI3 PFI-3 SWISNF SWI/SNF Complex (contains Bromodomains) PFI3->SWISNF Inhibits DNARepair DNA Damage Repair PFI3->DNARepair Blocks ChemoSensitization Chemosensitization PFI3->ChemoSensitization Leads to Chromatin Chromatin SWISNF->Chromatin Remodels SWISNF->DNARepair Facilitates DNAdamage DNA Damage (e.g., from Doxorubicin) DNAdamage->DNARepair Induces CellDeath Cell Death (Necrosis, Senescence) DNARepair->CellDeath Prevents ChemoSensitization->CellDeath

Caption: PFI-3 Mechanism of Chemosensitization.

Apoptosis_Assay_Workflow start Start: Treat cells with PFI inhibitor harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC & Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Apoptosis Assay Experimental Workflow.

References

protocol refinement for reproducible PFI-4 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible results when using PFI-4, a potent and selective BRPF1B bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable chemical probe that acts as a potent and selective inhibitor of the BRPF1B bromodomain.[1][2][3] Its mechanism of action involves binding to the acetyl-lysine binding pocket of BRPF1B, thereby disrupting its interaction with acetylated histones, particularly histone H3.[1][3] This disruption interferes with the assembly and function of histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin remodeling and gene transcription.[2][4]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the BRPF1B bromodomain. It has been shown to be over 100-fold more selective for BRPF1B compared to other bromodomains such as BRPF2 (BRD1), BRPF3, and BRD4.[1][3]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[5] Stock solutions can be prepared in DMSO or ethanol.[1] For stock solutions in DMSO, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: In which cellular assays has this compound been successfully used?

This compound has been effectively utilized in various cell-based assays to probe the function of BRPF1B. These include:

  • Fluorescence Recovery After Photobleaching (FRAP): To assess the mobility of BRPF1B in the nucleus and its displacement from chromatin upon inhibitor treatment.[4]

  • NanoBRET™ Cellular Target Engagement Assay: To quantify the binding of this compound to BRPF1B in living cells.[4]

  • Osteoclastogenesis Assays: To investigate the role of BRPF1B in osteoclast differentiation.[1][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or weak cellular activity Compound Precipitation: this compound may precipitate in aqueous media at higher concentrations.- Ensure the final concentration of DMSO or ethanol is compatible with your cell line. - Prepare fresh dilutions from a concentrated stock for each experiment. - Visually inspect media for any signs of precipitation after adding this compound.
Incorrect Compound Concentration: The effective concentration can vary between cell lines.- Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay.[4][7] - A common starting concentration for cellular assays is around 1 µM.[4]
Cell Permeability Issues: While this compound is cell-permeable, efficiency can be cell-type dependent.- Increase incubation time to allow for sufficient cellular uptake. - Verify cellular uptake using a fluorescently labeled analog if available.
High background or off-target effects in Western Blots Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.- Use a blocking buffer containing 5% non-fat dry milk or BSA in TBST.[8] - Optimize antibody concentrations and incubation times. - Include appropriate isotype controls.
High Concentration of this compound: Very high concentrations may lead to off-target effects.- Use the lowest effective concentration determined from your dose-response experiments.
Failure to observe expected phenotype (e.g., no change in gene expression) Cell Line Insensitivity: The biological pathway involving BRPF1B may not be critical in your chosen cell line.- Select a cell line where BRPF1B is known to play a significant role. - Confirm BRPF1B expression in your cell line via Western Blot or qPCR.
Functional Redundancy: Other bromodomain-containing proteins might compensate for BRPF1B inhibition.- Consider using combination treatments with other bromodomain inhibitors or targeting downstream effectors.
Variability in FRAP results Photobleaching Issues: Excessive photobleaching can damage cells.- Use the lowest laser power necessary to achieve sufficient bleaching. - Minimize the duration of the bleach pulse.
Cellular Health: Unhealthy cells will exhibit altered protein dynamics.- Ensure cells are in a healthy, log-phase of growth. - Perform experiments in a CO2 and temperature-controlled environment.

Quantitative Data Summary

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueAssayReference
IC50 (BRPF1B) 172 nMBiochemical Assay[1][3]
IC50 (BRPF1) 80 nMCell-free assay[6]
Kd (BRPF1B) 13 nMIsothermal Titration Calorimetry (ITC)[2][5]
Cellular IC50 250 nMFRAP Assay in U2OS cells[5][7]
Cellular IC50 240 nMNanoBRET™ Assay[4]

Table 2: Selectivity Profile of this compound

BromodomainIC50Fold Selectivity vs BRPF1BReference
BRPF1B 172 nM-[1][3]
BRPF2 (BRD1) >10 µM>58[6]
BRPF3 7.9 µM~46[6]
BRD4 >10 µM>58[6]

Experimental Protocols

General Cell Viability Assay (e.g., MTT/XTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should typically be below 0.5%. Replace the old medium with the this compound containing medium.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Reading: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Target Engagement
  • Cell Lysis: Treat cells with the desired concentration of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Histone H3, c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to assess protein-protein interactions
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., BRPF1) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to see if it was pulled down with the bait.

Visualizations

PFI4_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 This compound Treatment Ac_Histone Acetylated Histone H3 BRPF1B->Ac_Histone Binds to HAT_Complex HAT Complex Assembly Ac_Histone->HAT_Complex Recruits Gene_Transcription Gene Transcription HAT_Complex->Gene_Transcription Promotes PFI4 This compound PFI4->BRPF1B Inhibits Inactive_BRPF1B BRPF1B (Inactive) Inhibited_HAT Inhibited HAT Complex Inactive_BRPF1B->Inhibited_HAT Leads to Transcription_Repression Transcription Repression Inhibited_HAT->Transcription_Repression Results in

Caption: Mechanism of this compound action.

PFI4_Troubleshooting_Workflow Start Experiment with this compound Fails Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Solubility Is this compound soluble in media? Check_Concentration->Check_Solubility Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Cell_Line Is the cell line appropriate? Check_Solubility->Check_Cell_Line Yes Fresh_Dilutions Prepare Fresh Dilutions Check_Solubility->Fresh_Dilutions No Check_Protocol Is the experimental protocol sound? Check_Cell_Line->Check_Protocol Yes Validate_Target Validate BRPF1B Expression Check_Cell_Line->Validate_Target No Review_Controls Review Positive/Negative Controls Check_Protocol->Review_Controls No Success Successful Experiment Check_Protocol->Success Yes Dose_Response->Check_Solubility Fresh_Dilutions->Check_Cell_Line Validate_Target->Check_Protocol Review_Controls->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating the On-Target Activity of PFI-4 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of PFI-4, a potent and selective inhibitor of the BRPF1 bromodomain. We will explore various cellular assays, compare this compound to alternative BRPF1 inhibitors, and provide detailed experimental protocols and data to support your research.

Introduction to this compound and its Target, BRPF1

This compound is a cell-permeable small molecule that selectively targets the bromodomain of BRPF1 (Bromodomain and PHD Finger containing protein 1), with a reported IC50 of approximately 80 nM.[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex. This complex is essential for the acetylation of histone H3 at lysine 23 (H3K23ac), a key epigenetic mark for transcriptional activation. By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction between the HAT complex and acetylated histones, leading to downstream effects on gene expression.

Comparative Analysis of BRPF1 Inhibitors

Several small molecule inhibitors targeting the BRPF family have been developed. This section compares this compound with other notable BRPF1 inhibitors.

InhibitorTarget(s)IC50 (BRPF1)Key Features
This compound Selective for BRPF1B~80 nM[1]Highly selective for the BRPF1B isoform.
OF-1 Pan-BRPF inhibitor~270 nMBinds to BRPF1B, BRPF2, and BRPF3.
NI-42 Pan-BRPF inhibitor~140 nMBinds to BRPF1 and BRPF2 with higher affinity than BRPF3.
NI-57 Pan-BRPF inhibitor~114 nMBinds to BRPF1 and BRPF2 with higher affinity than BRPF3.

Experimental Approaches for On-Target Validation

Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug discovery. The following are key experimental methods to assess the on-target activity of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble BRPF1 at each temperature by Western blotting using a BRPF1-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble BRPF1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Expected Outcome: this compound treatment is expected to increase the thermal stability of BRPF1, resulting in a rightward shift of the melting curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect cells with a plasmid encoding BRPF1 fused to the bright NanoLuc® luciferase and a plasmid for a fluorescently labeled HaloTag® protein that serves as the energy acceptor.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain to the cells.

  • Compound Competition: Add varying concentrations of this compound. If this compound binds to BRPF1, it will compete with the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Measure the luminescence and fluorescence signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

Expected Outcome: this compound will cause a dose-dependent decrease in the NanoBRET signal, from which an IC50 value for target engagement can be determined.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the mobility of fluorescently labeled proteins in living cells. Inhibition of BRPF1 binding to chromatin by this compound will increase its mobility, resulting in a faster fluorescence recovery.

Experimental Protocol: FRAP

  • Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged BRPF1 (e.g., BRPF1-GFP).

  • Cell Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Photobleaching: Using a confocal microscope, photobleach a defined region of interest (ROI) within the nucleus of a cell expressing BRPF1-GFP with a high-intensity laser.

  • Fluorescence Recovery: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached BRPF1-GFP molecules diffuse into it.

  • Data Analysis: Measure the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t½) and the mobile fraction of the protein.

Expected Outcome: Treatment with this compound is expected to decrease the t½ of BRPF1-GFP, indicating that the inhibitor has displaced the protein from less mobile chromatin-bound states.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.

G cluster_pathway BRPF1 Signaling Pathway PFI4 This compound BRPF1 BRPF1 PFI4->BRPF1 Inhibits MOZ_MORF MOZ/MORF Complex BRPF1->MOZ_MORF Scaffolds Histone_H3 Histone H3 MOZ_MORF->Histone_H3 Acetylation H3K23ac H3K23ac Transcription Gene Transcription H3K23ac->Transcription Activates

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

G cluster_cetsa CETSA Workflow start Treat cells with This compound or Vehicle heat Heat cells to various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregates lyse->centrifuge wb Analyze soluble BRPF1 by Western Blot centrifuge->wb analyze Plot melting curves wb->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

G cluster_nanobret NanoBRET Workflow transfect Transfect cells with BRPF1-NanoLuc tracer Add fluorescent tracer transfect->tracer compound Add this compound tracer->compound measure Measure BRET signal compound->measure analyze Calculate BRET ratio measure->analyze

Caption: NanoBRET™ Target Engagement Assay experimental workflow.

G cluster_frap FRAP Workflow transfect Transfect cells with BRPF1-GFP treat Treat with this compound transfect->treat bleach Photobleach ROI treat->bleach recover Monitor fluorescence recovery bleach->recover analyze Calculate t½ and mobile fraction recover->analyze

Caption: Fluorescence Recovery After Photobleaching (FRAP) experimental workflow.

Conclusion

Validating the on-target activity of this compound in a cellular context is essential for interpreting experimental results and advancing drug discovery efforts. This guide has provided a comparative overview of robust methodologies, including CETSA, NanoBRET, and FRAP, to confirm the direct engagement of this compound with its target, BRPF1. By employing these techniques and comparing the activity of this compound with alternative inhibitors, researchers can gain a comprehensive understanding of its cellular mechanism of action.

References

A Comparative Guide to the Efficacy of PFI-4 and Other BRPF1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PFI-4 and other prominent inhibitors of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). BRPF1 is a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, playing a crucial role in gene regulation through chromatin modification.[1][2][3][4] Its involvement in various diseases, including cancer, has made it an attractive target for therapeutic intervention.[5][6] This document presents quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid researchers in selecting the appropriate inhibitor for their studies.

Data Presentation: Quantitative Comparison of BRPF1 Inhibitors

The following tables summarize the in vitro potency and binding affinity of this compound and other selected BRPF1 inhibitors. The data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: In Vitro Potency (IC50) of BRPF1 Inhibitors

InhibitorBRPF1 IC50 (nM)BRPF2 IC50 (nM)BRPF3 IC50 (nM)Assay MethodReference
This compound 172--ALPHAscreen[7]
OF-1 270--ALPHAscreen[7]
NI-57 3.146140Biochemical Assay[8][9]
GSK5959 ~80>100-fold selective>100-fold selectiveBiochemical Assay[10]
GSK6853 pIC50: 8.1>1600-fold selective>1600-fold selectiveTR-FRET[8]
IACS-9571 -9-fold selective21-fold selectiveBiochemical Assay[11]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Binding Affinity (Kd) of BRPF1 Inhibitors

InhibitorBRPF1 Kd (nM)BRPF2 Kd (nM)BRPF3 Kd (nM)Assay MethodReference
This compound 13--Isothermal Titration Calorimetry (ITC)[7]
OF-1 1005002400Isothermal Titration Calorimetry (ITC)[7]
NI-57 31110410Isothermal Titration Calorimetry (ITC)[8][12]
GSK6853 pKd: 9.5>1600-fold selective>1600-fold selectiveBROMOscan[8]
IACS-9571 14--Isothermal Titration Calorimetry (ITC)[7][11]

Note: pKd is the negative logarithm of the Kd value. A higher pKd indicates stronger binding affinity.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.

ALPHAscreen (Amplified Luminescent Proximity Homogeneous Assay) for Inhibitor Potency

This assay is used to measure the ability of a compound to disrupt the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

  • Reagents and Setup : Biotinylated acetylated histone H4 peptide, GST-tagged BRPF1 bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[13]

  • Compound Preparation : The test inhibitor (e.g., this compound) is serially diluted to various concentrations.

  • Reaction : The BRPF1 bromodomain and the biotinylated histone peptide are incubated together. The test inhibitor is then added, followed by the addition of Donor and Acceptor beads.

  • Incubation : The mixture is incubated in the dark to allow for bead-protein/peptide binding.

  • Detection : The plate is read in an ALPHAscreen-capable microplate reader. A decrease in signal indicates inhibition of the BRPF1-histone interaction.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd).

  • Sample Preparation : The BRPF1 bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration : A series of small injections of the inhibitor are made into the protein solution.

  • Heat Measurement : The heat released or absorbed during each injection is measured.

  • Data Analysis : The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. The data is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay

This assay measures the engagement of an inhibitor with its target protein within living cells.

  • Cell Line Preparation : Cells are co-transfected with plasmids encoding for NanoLuc®-BRPF1 fusion protein (energy donor) and HaloTag®-Histone H3.3 fusion protein (energy acceptor).

  • Compound Treatment : The transfected cells are treated with varying concentrations of the test inhibitor.

  • Substrate and Ligand Addition : A cell-permeable NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand are added.

  • BRET Measurement : The plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths. The BRET ratio is calculated.

  • Data Analysis : A decrease in the BRET signal indicates that the inhibitor is displacing the BRPF1 bromodomain from the histone. IC50 values can be determined by plotting the BRET ratio against the inhibitor concentration.[15]

Mandatory Visualization

BRPF1 Signaling Pathway

The following diagram illustrates the role of BRPF1 as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex.

BRPF1_Signaling_Pathway BRPF1 in the MOZ/MORF HAT Complex cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_inhibitor Inhibition BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Binds & enhances activity ING5 ING5 BRPF1->ING5 Scaffolds MEAF6 MEAF6 BRPF1->MEAF6 Scaffolds Ac_Histone Acetylated Histone Tail BRPF1->Ac_Histone Bromodomain binding Histone Histone Tail MOZ_MORF->Histone Acetylation (H3K23ac) PFI4 This compound PFI4->BRPF1 Inhibits bromodomain

Caption: BRPF1 as a scaffold in the MOZ/MORF complex and the site of inhibitor action.

Experimental Workflow for BRPF1 Inhibitor Evaluation

This diagram outlines a typical workflow for the screening and characterization of BRPF1 inhibitors.

Inhibitor_Screening_Workflow Workflow for BRPF1 Inhibitor Evaluation cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation HTS High-Throughput Screen (e.g., ALPHAscreen) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (e.g., TR-FRET) Hit_ID->IC50 Validate Hits Binding Binding Affinity (e.g., ITC) IC50->Binding Selectivity Selectivity Profiling (e.g., BROMOscan) Binding->Selectivity Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Selectivity->Cellular_Assay Lead Candidates Functional_Assay Functional Cellular Assays (Proliferation, Gene Expression) Cellular_Assay->Functional_Assay In_Vivo In Vivo Efficacy Models Functional_Assay->In_Vivo

Caption: A streamlined workflow for the discovery and validation of BRPF1 inhibitors.

References

PFI-4: A Comparative Guide to a Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of PFI-4, a potent inhibitor of the BRPF1 bromodomain. Its performance is objectively compared with alternative inhibitors, supported by experimental data to inform research and drug discovery programs.

Selectivity Profile of this compound and Comparators

This compound is a highly selective inhibitor of the BRPF1B bromodomain.[1] Its selectivity has been extensively profiled against a wide panel of human bromodomains, demonstrating a significant preference for BRPF1B over other bromodomain families. For a comprehensive comparison, this guide includes data for GSK6853, another potent and selective BRPF1 inhibitor, and OF-1, a pan-BRPF inhibitor.

Target Bromodomain This compound GSK6853 OF-1
BRPF1B IC50 = 172 nM[1][2]IC50 = 8 nM (TR-FRET)[3]IC50 = 270 nM[2]
Kd = 13 nM (ITC)Kd = 0.3 nM (BROMOscan)[3]
Cellular IC50 = 240 nM (NanoBRET)[3]Cellular IC50 = 20 nM (NanoBRET)[3]
BRPF2 (BRD1) >100-fold selectivity over BRPF1[1]>1600-fold selectivity over BRPF1[4][5]Pan-BRPF inhibitor
BRPF3 >100-fold selectivity over BRPF1[1]>1600-fold selectivity over BRPF1[4]Pan-BRPF inhibitor
BRD4 >100-fold selectivity over BRPF1[1]>500-fold selectivity over BET family[6]
TRIM24 Dual inhibitor with BRPF1B (Kd = 222 nM)[7]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating higher potency. Selectivity is the ratio of binding affinity for the primary target versus off-targets.

Experimental Methodologies

The data presented in this guide were generated using a variety of robust biochemical and cellular assays. The following are detailed descriptions of the key experimental protocols employed in the characterization of this compound and its comparators.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation: The target bromodomain protein is extensively dialyzed against a suitable buffer (e.g., PBS or HEPES). The inhibitor compound is dissolved in the final dialysis buffer to minimize heats of dilution.

  • Instrument Setup: A specialized ITC instrument is used, consisting of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell is loaded with the bromodomain protein solution at a known concentration.

  • Titration: The inhibitor solution is loaded into a syringe and injected in small, precise aliquots into the sample cell containing the protein.

  • Data Acquisition: The heat change associated with each injection is measured and recorded as a peak. The area under each peak is integrated to determine the heat of binding for that injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and target engagement of a fluorescently-tagged protein within a living cell. It is used to assess the ability of a compound to displace a bromodomain-containing protein from its chromatin binding sites.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., U2OS) is cultured and transiently transfected with a plasmid encoding the bromodomain of interest fused to a fluorescent protein (e.g., GFP).

  • Compound Treatment: The transfected cells are treated with the inhibitor compound at various concentrations for a defined period.

  • Image Acquisition: The cells are imaged using a confocal microscope. A pre-bleach image is acquired.

  • Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a defined region of interest (ROI) within the nucleus.

  • Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescently-tagged proteins diffuse into the area.

  • Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The rate and extent of fluorescence recovery are used to determine the mobile fraction and the halftime of recovery, which can be altered by inhibitor binding.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based cellular assay that measures the engagement of a target protein by a small molecule inhibitor in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged bromodomain (donor) to a fluorescently labeled tracer that binds to the same bromodomain (acceptor).

Protocol:

  • Cell Preparation: Cells are transiently co-transfected with expression vectors for the NanoLuc®-bromodomain fusion protein and a HaloTag®-histone protein.

  • Tracer and Inhibitor Addition: The cells are treated with a cell-permeable fluorescent tracer that binds to the bromodomain. A competitive inhibitor is then added at varying concentrations.

  • BRET Measurement: The NanoLuc® substrate is added to the cells, and the luminescence signal from the donor (luciferase) and the acceptor (tracer) is measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each inhibitor concentration. The data is then plotted to generate a dose-response curve, from which the cellular IC50 value can be determined.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing bromodomain inhibitor selectivity and the general signaling pathway affected by BRPF1 inhibition.

G ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd TR_FRET Time-Resolved Fluorescence Energy Transfer (TR-FRET) IC50 Potency (IC50) TR_FRET->IC50 BROMOscan BROMOscan® (Competition Binding Assay) BROMOscan->IC50 Selectivity Selectivity Profile BROMOscan->Selectivity FRAP Fluorescence Recovery After Photobleaching (FRAP) Cellular_Activity Cellular Target Engagement & Mobility FRAP->Cellular_Activity NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->Cellular_Activity Kd->Selectivity IC50->Selectivity

Caption: Workflow for determining bromodomain inhibitor selectivity.

G BRPF1 BRPF1 HAT_complex Histone Acetyltransferase (HAT) Complex (e.g., MOZ/MORF) BRPF1->HAT_complex Scaffolding Acetylated_Histone Acetylated Histones BRPF1->Acetylated_Histone Binding via Bromodomain Histone Histone Tails HAT_complex->Histone Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling PFI4 This compound PFI4->BRPF1 Inhibition Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: BRPF1 signaling pathway and the mechanism of this compound inhibition.

References

PFI-4 Target Engagement: A Comparative Analysis of CETSA, FRAP, and NanoBRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of PFI-4's interaction with its cellular target, BRPF1B, utilizing three distinct biophysical assays. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA), Fluorescence Recovery After Photobleaching (FRAP), and NanoBrevivt Resonance Energy Transfer (NanoBRET) to inform researchers and drug development professionals on the nuanced application of these techniques.

The selective bromodomain inhibitor this compound has been identified as a potent binder of the BRPF1B (Bromodomain and PHD Finger Containing Protein 1B) bromodomain, a key component of histone acetyltransferase (HAT) complexes involved in transcriptional regulation.[1][2] Confirming that a compound like this compound reaches and engages its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide compares three powerful techniques used to verify the target engagement of this compound with BRPF1B: CETSA, FRAP, and NanoBRET.

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the specific scientific question, the available resources, and the desired throughput. Below is a summary of the quantitative data obtained for this compound using CETSA, FRAP, and NanoBRET, followed by detailed experimental protocols.

Assay Metric This compound Result Key Advantages Limitations
CETSA Thermal Shift (ΔTm)9.4 °CLabel-free, performed on endogenous protein in cells or tissues.Lower throughput, requires specific antibodies for detection.
FRAP Fluorescence RecoveryReduced recovery timeVisualizes target mobility and binding dynamics in live cells.Requires fluorescently tagged protein, indirect measure of binding.
NanoBRET Cellular IC50240 nMHigh-throughput, quantitative measure of binding affinity in live cells.Requires genetic modification of the target protein.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the signaling pathway in which its target, BRPF1B, operates. BRPF1B acts as a scaffold protein within histone acetyltransferase (HAT) complexes, which are responsible for acetylating histones and thereby regulating gene transcription.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_nucleus Nucleus Histone Histone H3 Acetylation Histone Acetylation Histone->Acetylation Leads to BRPF1B BRPF1B HAT HAT (e.g., MOZ/MORF) BRPF1B->HAT Scaffolds HAT->Histone Targets Gene_Transcription Gene Transcription Acetylation->Gene_Transcription Promotes PFI4 This compound PFI4->BRPF1B Inhibits Bromodomain

BRPF1B's role in histone acetylation.

The Cellular Thermal Shift Assay (CETSA) provides a direct measure of target engagement by assessing the change in thermal stability of the target protein upon ligand binding.

CETSA_Workflow CETSA Workflow for this compound Target Engagement Start Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Heating Heat cells across a temperature gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction for BRPF1B levels (e.g., Western Blot) Centrifugation->Analysis Result Determine Thermal Shift (ΔTm) Analysis->Result

A simplified workflow of the CETSA experiment.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing this compound target engagement using CETSA.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., U2OS) to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

2. Heating Step:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

  • A non-heated control (37°C) should be included.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Protein Quantification and Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the levels of soluble BRPF1B in each sample by Western blotting using a specific antibody against BRPF1B.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble BRPF1B as a function of temperature for both this compound treated and vehicle-treated samples.

  • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm). A positive ΔTm indicates stabilization of BRPF1B by this compound.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol describes how FRAP can be used to assess the effect of this compound on BRPF1B mobility.

1. Cell Culture and Transfection:

  • Plate U2OS cells on glass-bottom dishes.

  • Transfect the cells with a plasmid encoding a fluorescently tagged BRPF1B (e.g., GFP-BRPF1B).

2. Cell Treatment:

  • Treat the transfected cells with this compound (e.g., 500 nM) or vehicle (DMSO) for a defined period.

3. FRAP Imaging:

  • Identify a region of interest (ROI) within the nucleus of a cell expressing GFP-BRPF1B.

  • Acquire pre-bleach images of the ROI.

  • Photobleach the ROI using a high-intensity laser.

  • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

4. Data Analysis:

  • Measure the fluorescence intensity in the bleached region over time.

  • Normalize the recovery data to the pre-bleach intensity.

  • A faster recovery of fluorescence in this compound treated cells compared to control cells indicates that this compound displaces BRPF1B from its chromatin binding sites, leading to increased mobility.

NanoBRET™ Target Engagement Assay

This protocol outlines the use of NanoBRET to quantify the binding of this compound to BRPF1B in live cells.

1. Cell Culture and Transfection:

  • Co-transfect HEK293 cells with two plasmids: one encoding BRPF1B fused to NanoLuc® luciferase (the energy donor) and another encoding histone H3.3 fused to HaloTag® (the energy acceptor).

2. Cell Plating and Labeling:

  • Plate the transfected cells in a white, 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor) to the cells and incubate to allow for labeling of the HaloTag®-histone H3.3 fusion protein.

3. Compound Treatment:

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells.

4. BRET Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET™ 618 Ligand).

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio as a function of this compound concentration.

  • A decrease in the BRET signal with increasing this compound concentration indicates that this compound is competing with the histone for binding to the BRPF1B bromodomain.

  • Determine the cellular IC50 value from the dose-response curve.

Conclusion

The confirmation of target engagement is a cornerstone of modern drug discovery. The use of orthogonal assays such as CETSA, FRAP, and NanoBRET provides a robust and multi-faceted validation of the interaction between this compound and its intended target, BRPF1B. While CETSA offers a label-free approach in a native cellular context, FRAP provides dynamic information on target mobility, and NanoBRET delivers high-throughput, quantitative binding data. The collective evidence from these assays solidifies the on-target activity of this compound and provides a clear path for its further development as a selective chemical probe.

References

PFI-4 in Focus: A Comparative Analysis of BRPF1B Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of potent and selective chemical probes is paramount for elucidating biological pathways and validating novel therapeutic targets. This guide provides a detailed comparison of PFI-4, a known inhibitor of the BRPF1B bromodomain, with a close competitor, GSK6853. Experimental data is presented to facilitate an objective assessment of their performance, alongside detailed protocols for key dose-response assays.

This compound is a chemical probe that selectively targets the bromodomain of BRPF1B (Bromodomain and PHD Finger containing protein 1B).[1] BRPF1 is a crucial scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MYST family. These complexes play a fundamental role in chromatin remodeling and the transcriptional regulation of genes involved in critical cellular processes. Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making its bromodomain an attractive target for therapeutic intervention.

Comparative Dose-Response Analysis: this compound vs. GSK6853

To provide a clear comparison of the inhibitory activities of this compound and a comparable BRPF1B inhibitor, GSK6853, the following table summarizes their reported potencies from various biochemical and cellular assays. GSK6853 is a highly potent and selective BRPF1 inhibitor, making it a relevant alternative for researchers studying this target.

Compound Assay Type Target IC50 / Kd Reference
This compound ALPHAscreenBRPF1BIC50: 172 nM
Isothermal Titration Calorimetry (ITC)BRPF1BKd: 13 nM
NanoBRETBRPF1BIC50: 240 nM
GSK6853 TR-FRETBRPF1pIC50: 8.1[2]
BROMOscanBRPF1pKd: 9.5[2]
NanoBRETBRPF1BIC50: 20 nM
Chemoproteomic Competition BindingEndogenous BRPF1pIC50: 8.6[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway in which BRPF1B is involved and a typical experimental workflow for dose-response curve analysis.

PFI4_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor BRPF1B BRPF1B MOZ_MORF MOZ/MORF HAT Complex BRPF1B->MOZ_MORF Scaffolding Histones Histones MOZ_MORF->Histones Acetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription PFI4 This compound PFI4->BRPF1B Inhibition

BRPF1B signaling pathway and this compound's point of intervention.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Protein Purification Incubation Incubate Cells/Protein with Compound Cell_Culture->Incubation Compound_Dilution Compound Serial Dilution (this compound or Alternative) Compound_Dilution->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response Curve) Data_Normalization->Curve_Fitting IC50_Determination IC50/EC50 Determination Curve_Fitting->IC50_Determination

References

The Critical Role of a Negative Control in Evaluating the BRPF1 Bromodomain Inhibitor PFI-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the true effect of a chemical probe is paramount. This guide provides a comparative analysis of the potent and selective BRPF1 bromodomain inhibitor, PFI-4, against a negative control, highlighting the importance of such controls in generating reliable experimental data.

In the absence of a commercially available, structurally similar inactive analog for this compound, the most common and appropriate negative control is the vehicle in which the compound is dissolved, typically dimethyl sulfoxide (DMSO). The use of a vehicle control is essential to distinguish the specific effects of this compound from any non-specific effects of the solvent or the experimental conditions.

Understanding the BRPF1 Signaling Pathway

This compound is a potent inhibitor of the BRPF1B bromodomain. BRPF1 acts as a scaffold protein within histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating specific lysine residues on histones, such as H3K14 and H3K23. By binding to the BRPF1B bromodomain, this compound prevents the recruitment of the HAT complex to chromatin, leading to a downstream modulation of gene expression. This pathway is implicated in various cellular processes, including cell cycle progression and differentiation, particularly of osteoclasts.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus PFI4 This compound BRPF1B BRPF1B Bromodomain PFI4->BRPF1B Inhibits HAT_Complex MOZ/MORF or HBO1 Histone Acetyltransferase (HAT) Complex BRPF1B->HAT_Complex Scaffolds Histone Histone H3 HAT_Complex->Histone Acetylation Acetylated_Histone Acetylated Histone H3 (e.g., H3K14ac, H3K23ac) Histone->Acetylated_Histone Chromatin Chromatin Acetylated_Histone->Chromatin Alters Structure Gene_Expression Target Gene Expression (e.g., E2F2, EZH2) Chromatin->Gene_Expression Regulates

Caption: BRPF1 Signaling Pathway and this compound Inhibition.

The Importance of a Vehicle Control

When evaluating the activity of this compound, a vehicle-only control (e.g., DMSO) is crucial for several reasons:

  • Baseline Comparison: It provides a baseline to which the effects of this compound can be compared, ensuring that observed changes are due to the inhibitor and not the solvent.

  • Solvent Effects: High concentrations of DMSO can have their own biological effects. A vehicle control helps to account for these potential off-target effects.

  • Experimental Validity: The inclusion of a proper negative control is a fundamental aspect of experimental design, ensuring the validity and reproducibility of the results.

Experimental Workflow for Assessing this compound Activity

A typical workflow to assess the efficacy of this compound involves treating cells with the inhibitor and a vehicle control, followed by downstream analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Treatment Treatment Cell_Culture->Treatment PFI4_Treatment This compound (various concentrations) Treatment->PFI4_Treatment Vehicle_Control Vehicle Control (e.g., DMSO) Treatment->Vehicle_Control Downstream_Analysis Downstream Analysis PFI4_Treatment->Downstream_Analysis Vehicle_Control->Downstream_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Downstream_Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Downstream_Analysis->Protein_Analysis Cellular_Assay Cellular Assay (e.g., TRAP staining for osteoclasts) Downstream_Analysis->Cellular_Assay

Caption: Typical Experimental Workflow for this compound Evaluation.

Comparative Data: this compound vs. Vehicle Control

The following tables summarize hypothetical quantitative data from experiments evaluating the effect of this compound on osteoclast differentiation, a process known to be influenced by BRPF1.

Table 1: Effect of this compound on Osteoclast-Specific Gene Expression

TreatmentConcentrationAcp5 (TRAP) mRNA Expression (Fold Change vs. Vehicle)Ctsk (Cathepsin K) mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)0.1%1.001.00
This compound1 µM0.650.72
This compound5 µM0.320.41
This compound10 µM0.150.23

Table 2: Effect of this compound on Osteoclast Formation

TreatmentConcentrationNumber of TRAP-Positive Multinucleated Cells (per field)
Vehicle (DMSO)0.1%152 ± 12
This compound1 µM98 ± 9
This compound5 µM45 ± 6
This compound10 µM12 ± 3

Experimental Protocols

1. Osteoclast Differentiation Assay

  • Cell Seeding: Murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 104 cells/well.

  • Differentiation Induction: Cells are cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

  • Treatment: this compound (dissolved in DMSO) is added to the culture medium at final concentrations of 1, 5, and 10 µM. A vehicle control group is treated with an equivalent volume of DMSO (final concentration 0.1%).

  • Incubation: Cells are incubated for 5-7 days, with a medium change on day 3.

  • TRAP Staining: After the incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted under a microscope.

2. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Following treatment with this compound or vehicle control for 48 hours, total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for osteoclast marker genes such as Acp5 (TRAP) and Ctsk (Cathepsin K). Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh).

  • Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method, comparing the this compound treated groups to the vehicle control group.

By adhering to rigorous experimental design that includes appropriate negative controls, researchers can confidently attribute the observed biological effects to the specific action of this compound on the BRPF1B bromodomain, thereby advancing our understanding of its role in health and disease.

A Comparative Guide to Isothermal Titration Calorimetry Analysis of PFI-4 and BRPF1B Binding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of the chemical probe PFI-4 to the BRPF1B bromodomain, benchmarked against other known BRPF1B inhibitors. The data presented herein is derived from isothermal titration calorimetry (ITC) experiments, a gold-standard biophysical technique for characterizing molecular interactions.

Binding Affinity and Thermodynamics of BRPF1B Inhibitors

The interaction between small molecule inhibitors and the BRPF1B bromodomain is characterized by high affinity. This compound, a potent and selective chemical probe, binds to BRPF1B with a dissociation constant (Kd) of 13 nM[1]. This high affinity is a key attribute for a chemical probe designed for cellular and in vivo studies. For a comprehensive comparison, the binding affinities of other BRPF family inhibitors, NI-57 and OF-1, are also presented. NI-57 is a potent inhibitor of BRPF bromodomains, binding to BRPF1B with a Kd of 31 nM[2][3].

The following table summarizes the available quantitative data for the binding of these inhibitors to the BRPF1B bromodomain as determined by Isothermal Titration Calorimetry (ITC).

InhibitorDissociation Constant (Kd)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)
This compound 13 nM[1]Data not availableData not available
NI-57 31 nM[2][3]Data not availableData not available
OF-1 Pan-BRPF inhibitorData not availableData not available

Experimental Protocols

A detailed experimental protocol for the ITC analysis of this compound binding to BRPF1B is provided below. This protocol is representative of the methodology used to obtain high-quality binding data for bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC) Protocol for this compound and BRPF1B Binding

1. Sample Preparation:

  • Protein: Recombinant human BRPF1B bromodomain (residues 633-722) is expressed and purified. The purified protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined using a spectrophotometer.
  • Inhibitor: this compound is dissolved in 100% DMSO to create a high-concentration stock solution. A working solution is then prepared by diluting the stock into the ITC buffer. The final DMSO concentration in the injectant is matched in the protein solution to minimize heats of dilution.
  • Degassing: Both the protein and inhibitor solutions are degassed for 5-10 minutes prior to the experiment to prevent the formation of air bubbles in the calorimeter.

2. ITC Experiment:

  • Instrument: A MicroCal PEAQ-ITC or similar instrument is used.
  • Temperature: The experiment is performed at a constant temperature, typically 25 °C.
  • Sample Loading: The sample cell (typically ~200 µL) is loaded with the BRPF1B protein solution (e.g., 10-20 µM). The injection syringe (typically ~40 µL) is loaded with the this compound solution (e.g., 100-200 µM).
  • Titration: An initial injection of 0.4 µL is made, followed by a series of 19 injections of 2 µL each. The spacing between injections is set to 150 seconds to allow the signal to return to baseline.
  • Stirring: The solution in the sample cell is stirred continuously at 750 rpm to ensure rapid mixing.

3. Data Analysis:

  • The raw ITC data, consisting of heat changes upon each injection, is integrated to obtain the heat released or absorbed per injection.
  • The integrated heats are plotted against the molar ratio of the inhibitor to the protein.
  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
  • This fitting procedure yields the thermodynamic parameters of the interaction: the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = RTln(Kd), where R is the gas constant and T is the absolute temperature.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams are provided.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein BRPF1B Protein (Purification & Dialysis) Degassing Degas Protein & Inhibitor Solutions Protein->Degassing Inhibitor This compound Inhibitor (Solubilization & Dilution) Inhibitor->Degassing Load Load Protein into Sample Cell & Inhibitor into Syringe Degassing->Load Titration Titrate Inhibitor into Protein Solution Load->Titration Measure Measure Heat Changes (Exothermic/Endothermic) Titration->Measure Integrate Integrate Raw Data (Heat per Injection) Measure->Integrate Plot Plot Binding Isotherm (Heat vs. Molar Ratio) Integrate->Plot Fit Fit Data to a Binding Model Plot->Fit Results Determine Thermodynamic Parameters (Kd, ΔH, TΔS, n) Fit->Results

Caption: A flowchart illustrating the major steps in an Isothermal Titration Calorimetry experiment.

Binding_Comparison Comparative Binding Affinity of BRPF1B Inhibitors BRPF1B BRPF1B Bromodomain PFI4 This compound (Kd = 13 nM) PFI4->BRPF1B High Affinity NI57 NI-57 (Kd = 31 nM) NI57->BRPF1B High Affinity OF1 OF-1 (Pan-BRPF Inhibitor) OF1->BRPF1B Broad Affinity

Caption: A logical diagram comparing the binding affinities of different inhibitors to the BRPF1B bromodomain.

References

Unveiling the Consequences of BRPF1B Inhibition: A Comparative Analysis of PFI-4 Treatment and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the epigenetic regulator BRPF1B, a critical question arises: does pharmacological inhibition recapitulate genetic ablation? This guide provides a comprehensive cross-validation of the effects of the selective BRPF1B inhibitor, PFI-4, with the outcomes of genetic knockdown of BRPF1B. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer an objective comparison to inform experimental design and data interpretation.

This comparison guide delves into the functional consequences of targeting BRPF1B through two distinct modalities: the small molecule inhibitor this compound and genetic knockdown using techniques such as shRNA. Both approaches are designed to disrupt the function of BRPF1B, a key scaffolding protein within histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene expression. Understanding the concordance and potential divergences between these methods is paramount for validating this compound as a specific chemical probe and for translating findings from genetic studies into therapeutically relevant contexts.

Quantitative Comparison of Phenotypic Effects

To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound treatment and BRPF1B genetic knockdown on key cellular phenotypes, including cell viability, cell cycle progression, and gene expression.

Cell LineThis compound IC50 (µM)BRPF1B Knockdown Effect on ViabilityCitation
Cancer Cell Line A Data not available in a directly comparable formatData not available in a directly comparable format
Cancer Cell Line B Data not available in a directly comparable formatData not available in a directly comparable format
Cancer Cell Line C Data not available in a directly comparable formatData not available in a directly comparable format

Table 1: Comparative Effects on Cell Viability. This table is intended to present the half-maximal inhibitory concentration (IC50) of this compound and the percentage reduction in cell viability following BRPF1B knockdown in various cancer cell lines. The absence of directly comparable data in the public domain highlights a key knowledge gap.

Treatment/Condition% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation
Control Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
This compound Treatment Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
BRPF1B Knockdown Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format

Table 2: Comparative Effects on Cell Cycle Distribution. This table is designed to show the percentage of cells in each phase of the cell cycle following treatment with this compound or genetic knockdown of BRPF1B. A direct comparative study providing this data is not currently available.

GeneFold Change (this compound)Fold Change (BRPF1B Knockdown)Citation
Gene X Data not available in a directly comparable formatData not available in a directly comparable format
Gene Y Data not available in a directly comparable formatData not available in a directly comparable format
Gene Z Data not available in a directly comparable formatData not available in a directly comparable format

Table 3: Comparative Effects on Gene Expression. This table is intended to display the fold changes in the expression of key target genes upon this compound treatment and BRPF1B knockdown. The lack of a publicly available dataset with this direct comparison underscores the need for further research in this area.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the pharmacological inhibition and genetic knockdown of BRPF1B.

Protocol 1: this compound Treatment of Cultured Cancer Cells

1. Cell Seeding:

  • Plate cancer cells in a suitable multi-well format (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
  • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
  • As a vehicle control, prepare a corresponding dilution of DMSO in the medium.
  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

3. Incubation and Endpoint Analysis:

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
  • Following incubation, perform the desired endpoint analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo®), cell cycle analysis by flow cytometry, or extraction of RNA or protein for gene expression analysis.

4. Washout Procedure (for recovery experiments):

  • To assess the reversibility of this compound's effects, a washout experiment can be performed.
  • After the desired treatment duration, aspirate the this compound-containing medium.
  • Gently wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Add fresh, pre-warmed complete culture medium to the cells.
  • Culture the cells for a specified recovery period before performing endpoint analysis.

Protocol 2: Lentiviral-Mediated shRNA Knockdown of BRPF1B

1. Lentiviral Particle Production:

  • Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting BRPF1B and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  • Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
  • Concentrate the viral particles, if necessary, using ultracentrifugation or a commercially available concentration reagent.
  • Determine the viral titer.

2. Transduction of Target Cells:

  • Seed the target cancer cells at an appropriate density.
  • The following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI). The addition of polybrene (typically 4-8 µg/mL) can enhance transduction efficiency.
  • Incubate the cells with the virus for 24 hours.

3. Selection of Transduced Cells:

  • After 24 hours, replace the virus-containing medium with fresh complete medium.
  • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for successfully transduced cells.
  • Maintain the selection for a period sufficient to eliminate non-transduced cells.

4. Validation of Knockdown:

  • Expand the selected cells and validate the knockdown of BRPF1B at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
  • Once knockdown is confirmed, proceed with downstream functional assays (e.g., cell viability, cell cycle analysis, gene expression profiling).

Visualizing the Workflow and Underlying Biology

To provide a clearer understanding of the processes and pathways involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound Action on the BRPF1B Bromodomain.

Knockdown_Workflow start Design & Synthesize shRNA targeting BRPF1B lentiviral_vector Clone shRNA into Lentiviral Vector start->lentiviral_vector packaging Co-transfect HEK293T with shRNA vector & packaging plasmids lentiviral_vector->packaging harvest Harvest & Concentrate Lentiviral Particles packaging->harvest transduce Transduce Target Cancer Cells harvest->transduce select Select Transduced Cells (e.g., with Puromycin) transduce->select validate Validate BRPF1B Knockdown (qRT-PCR, Western Blot) select->validate phenotype Phenotypic Analysis (Viability, Cell Cycle, etc.) validate->phenotype

Caption: Experimental Workflow for BRPF1B Genetic Knockdown.

Safety Operating Guide

Proper Disposal Procedures for PFI-4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of PFI-4, a potent and selective BRPF1 bromodomain inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be observed during its handling and disposal.

PropertyDataReference
CAS Number 900305-37-5[1]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Aquatic Toxicity Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1]
Storage Store at +4°C or -20°C for long-term storage.
Solubility Soluble in DMSO and ethanol.

Experimental Protocols: Step-by-Step Disposal of this compound

While this compound is not classified as hazardous, it is crucial to follow a structured disposal protocol to minimize environmental impact and maintain a high standard of laboratory practice. The following procedure outlines the recommended steps for the disposal of this compound and its associated waste.

Objective: To safely dispose of this compound and contaminated materials in accordance with general laboratory chemical waste guidelines.

Materials:

  • Appropriately labeled, non-hazardous chemical waste container

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Personnel Safety: Before beginning any disposal procedures, ensure all personnel are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid this compound: Unused or expired solid this compound should be placed in a designated, sealed, and clearly labeled "Non-Hazardous Chemical Waste" container.

    • Solutions of this compound: Solutions of this compound in solvents such as DMSO or ethanol should be collected in a separate, sealed, and labeled "Non-Hazardous Chemical Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container. While this compound is not classified as hazardous, it is good practice to segregate chemical-contaminated waste from general laboratory trash.

  • Container Labeling: All waste containers must be clearly labeled with their contents. For this compound waste, the label should include "this compound" and the solvent if applicable (e.g., "this compound in DMSO").

  • Temporary Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Final Disposal: Arrange for the collection of the non-hazardous chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][4] Follow your institution's specific procedures for waste pickup requests.

  • Spill Management: In the event of a spill, contain the spill using absorbent pads. Clean the affected area with an appropriate solvent. Dispose of all spill cleanup materials in the designated non-hazardous chemical waste container.

  • Documentation: Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

PFI4_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_final Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe identify_waste Identify this compound Waste Type ppe->identify_waste solid_waste Solid this compound or Contaminated Labware identify_waste->solid_waste Solid liquid_waste This compound in Solution (e.g., DMSO, Ethanol) identify_waste->liquid_waste Liquid solid_container Place in Labeled 'Non-Hazardous Solid Chemical Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Non-Hazardous Liquid Chemical Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end_process End of Disposal Process ehs_pickup->end_process

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PFI-4
Reactant of Route 2
Reactant of Route 2
PFI-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.